Product packaging for 1,1,1,2-Tetrabromobutane(Cat. No.:CAS No. 25497-47-6)

1,1,1,2-Tetrabromobutane

Cat. No.: B15482466
CAS No.: 25497-47-6
M. Wt: 373.71 g/mol
InChI Key: KNHYZOVUQAYWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1,1,2-Tetrabromobutane is a useful research compound. Its molecular formula is C4H6Br4 and its molecular weight is 373.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Br4 B15482466 1,1,1,2-Tetrabromobutane CAS No. 25497-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25497-47-6

Molecular Formula

C4H6Br4

Molecular Weight

373.71 g/mol

IUPAC Name

1,1,1,2-tetrabromobutane

InChI

InChI=1S/C4H6Br4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3

InChI Key

KNHYZOVUQAYWTM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(Br)(Br)Br)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1,2-Tetrabromobutane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1,1,1,2-tetrabromobutane. Due to the limited availability of experimental data for this specific isomer, this document also includes predicted data and comparative information for the related isomer, 1,2,3,4-tetrabromobutane, to offer a broader context for researchers.

Chemical Structure and Identifiers

This compound is a polyhalogenated alkane with the molecular formula C₄H₆Br₄.[1] The structure consists of a four-carbon butane chain with four bromine atoms attached. Three bromine atoms are located on the first carbon atom (C1), and one bromine atom is on the second carbon atom (C2).

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 25497-47-6[1]
Molecular Formula C₄H₆Br₄[1]
Molecular Weight 373.71 g/mol (Computed)[1]
Canonical SMILES CCC(C(Br)(Br)Br)Br[1]
InChI InChI=1S/C4H6Br4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3[1]
InChIKey KNHYZOVUQAYWTM-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight 373.71 g/mol [1]
XLogP3 4.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 2[1]
Exact Mass 373.71620 Da[1]
Monoisotopic Mass 369.72030 Da[1]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 8[1]
Complexity 64.9[1]

For comparative purposes, the experimental properties of the isomer 1,2,3,4-tetrabromobutane are provided below. It is crucial to note that these values are not directly applicable to this compound.

Table 3: Experimental Physicochemical Properties of 1,2,3,4-Tetrabromobutane

PropertyExperimental ValueSource
Melting Point 118-119 °C (meso form)[2]
40-41 °C (racemic form)[2]
Boiling Point 180-181 °C at 8.0 kPa[2]
Solubility Soluble in ethanol, ether, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water.[2]

Reactivity and Potential Signaling Pathways

The reactivity of this compound is dictated by the presence of multiple carbon-bromine bonds. The gem-tribromo group at the C1 position is expected to be a key site for chemical transformations.

Dehydrobromination: Like other polyhalogenated alkanes, this compound is expected to undergo dehydrobromination in the presence of a base to form bromo-substituted butenes or butadienes. The specific products would depend on the reaction conditions and the strength of the base used.

Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although the reactivity will be influenced by steric hindrance, particularly at the C1 position.

Reductive Debromination: Reaction with reducing agents could lead to the removal of bromine atoms, yielding less brominated butanes or butane itself.

Below is a conceptual diagram illustrating a potential synthetic pathway to a tetrabromobutane isomer and a subsequent dehydrobromination reaction.

G cluster_synthesis Conceptual Synthesis Pathway cluster_reaction Potential Reaction Pathway Butene But-1-ene Tetrabromobutane This compound Butene->Tetrabromobutane Radical Bromination Br2 Br₂ (Excess) Br2->Tetrabromobutane TBB This compound Product Tribromobutene TBB->Product Dehydrobromination Base Base (e.g., KOH) Base->Product HBr HBr Product->HBr

Caption: Conceptual reaction pathways for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain. The following sections provide generalized methodologies for the synthesis and characterization of polybrominated alkanes, which can be adapted by researchers.

General Synthesis of Polybrominated Alkanes by Radical Bromination

This protocol describes a general procedure for the bromination of an alkane using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

  • Alkane (e.g., Butane or a substituted butane)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting alkane in CCl₄.

  • Add NBS and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS is no longer visible and has been replaced by succinimide, which floats on top of the solvent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography.

G Start Dissolve Alkane in Solvent AddReagents Add NBS and AIBN Start->AddReagents Reflux Heat to Reflux AddReagents->Reflux Monitor Monitor Reaction (TLC/GC-MS) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Succinimide Cool->Filter Wash Wash with NaHCO₃, Na₂S₂O₃, H₂O Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify

Caption: General workflow for the synthesis of a brominated alkane.

General Protocol for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum to determine the number of distinct proton environments, their chemical shifts, integration (proton count), and splitting patterns (multiplicity). For this compound, one would expect signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons, with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to determine the number of unique carbon environments. For this compound, four distinct carbon signals are expected.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Analysis: The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations. The C-Br stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS):

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile brominated compounds.

  • Analysis: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion and bromine-containing fragments will appear as clusters of peaks, which is a key diagnostic feature.

G Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of a compound.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container for proper disposal. Do not pour down the drain.[3][4]

Conclusion

This compound is a lesser-studied isomer of tetrabromobutane. While its fundamental chemical identifiers are established, a significant gap exists in the experimental data regarding its physicochemical properties, reactivity, and spectroscopic characterization. The information provided in this guide, including predicted properties and generalized experimental protocols, serves as a foundational resource for researchers. Further experimental investigation is necessary to fully elucidate the chemical and physical behavior of this compound. The comparative data for 1,2,3,4-tetrabromobutane offers a useful, albeit indirect, reference point for future studies. Researchers are advised to proceed with caution, adapting the provided general methodologies and adhering to strict safety protocols when working with this and other polyhalogenated compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,1,2-Tetrabromobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the halogenated hydrocarbon 1,1,1,2-tetrabromobutane. Due to a scarcity of direct experimental data for this specific isomer, this document combines computed property values with established principles of chemical reactivity and safety for polybrominated alkanes. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development by offering a structured compilation of available data, proposed synthetic methodologies, and an analysis of the compound's expected chemical behavior and potential hazards.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄H₆Br₄PubChem[1]
Molecular Weight 373.71 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 25497-47-6PubChem[1]
XLogP3 4.3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 369.72030 g/mol PubChem[1]
Monoisotopic Mass 369.72030 g/mol PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]
Formal Charge 0PubChem[1]
Complexity 64.9PubChem[1]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not currently available. However, predictions based on its structure can be made. For comparison, spectral data for the isomer 1,2,3,4-tetrabromobutane is available and shows characteristic signals for a brominated alkane.[2][3]

Expected Spectroscopic Features for this compound:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group protons. The chemical shifts would be significantly influenced by the adjacent bromine atoms.

  • ¹³C NMR: The spectrum should display four distinct signals for the four carbon atoms, with the carbons bearing bromine atoms shifted significantly downfield.

  • IR Spectroscopy: The spectrum will likely be dominated by C-H stretching and bending vibrations. The C-Br stretching vibrations are expected in the fingerprint region. For comparison, the IR spectrum of 1-bromobutane shows characteristic C-Br stretching absorptions at wavenumbers around 550 to 750 cm⁻¹.[4]

  • Mass Spectrometry: The mass spectrum would be expected to show a complex pattern of isotopic peaks due to the presence of four bromine atoms (with ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the carbon-bromine bonds. As with other bromoalkanes, it is expected to undergo nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The carbon atom bonded to the bromine atoms is electrophilic and susceptible to attack by nucleophiles. However, the presence of three bromine atoms on a single carbon (the C1 position) may sterically hinder this attack. The C2 carbon, with a single bromine atom, would be a more likely site for nucleophilic substitution.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (dehydrobromination) to form alkenes. The specific products would depend on the reaction conditions and the regioselectivity of the elimination.

Proposed Synthesis and Experimental Protocols

A specific, documented synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of polybrominated alkanes, such as the free-radical bromination of a suitable precursor.[5]

Proposed Synthetic Pathway: Free-Radical Bromination

A potential synthesis could involve the free-radical bromination of 1-bromobutane. This reaction is typically initiated by UV light or a radical initiator.

G 1-Bromobutane 1-Bromobutane This compound This compound 1-Bromobutane->this compound Br₂, UV light or Δ

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis and Purification

The following is a generalized experimental protocol for the synthesis and purification of a polybrominated alkane via free-radical bromination. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Starting alkane (e.g., 1-bromobutane)

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride)

  • Radical initiator (e.g., AIBN) or UV lamp

  • Aqueous sodium thiosulfate solution

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve the starting alkane in an inert solvent.

  • Initiation: Begin stirring and either irradiate the flask with a UV lamp or add a catalytic amount of a radical initiator.

  • Bromination: Slowly add bromine to the reaction mixture from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to remove excess bromine), aqueous sodium bicarbonate solution (to neutralize any HBr formed), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to isolate the desired polybrominated alkane.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve Alkane in Solvent B Initiate Reaction (UV/Initiator) A->B C Slow Addition of Bromine B->C D Monitor Reaction Progress C->D E Cool Reaction Mixture D->E F Wash with Na₂S₂O₃ E->F G Wash with NaHCO₃ F->G H Wash with Brine G->H I Dry with MgSO₄ H->I J Filter I->J K Solvent Removal (Rotovap) J->K L Fractional Distillation K->L

Caption: General workflow for bromoalkane synthesis.

Stability and Hazards

Specific stability and hazard data for this compound are not available. However, the properties of other polybrominated alkanes, such as polybrominated diphenyl ethers (PBDEs), can provide some insight into potential hazards.[6][7][8][9][10]

  • Stability: Bromoalkanes are generally stable under normal conditions but can be sensitive to light and heat, which can cause decomposition and the release of hydrogen bromide.

  • Health Hazards: Polybrominated compounds can be toxic and may pose health risks. Animal studies on some PBDEs have shown potential for neurodevelopmental toxicity, and effects on thyroid and other hormone levels.[6] Some polybrominated compounds are considered possible human carcinogens.[6]

  • Environmental Hazards: Many polybrominated compounds are persistent in the environment and can bioaccumulate in the food chain.[8]

  • Handling Precautions: Due to the potential hazards, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Biological Signaling Pathways

There are no known biological signaling pathways directly involving simple halogenated alkanes like this compound. These types of molecules are not typically involved in the complex biochemical cascades that characterize cellular signaling. Their biological effects are more likely to be the result of their reactivity and potential to alkylate biological macromolecules, or through their metabolism to reactive intermediates.

Conclusion

This compound is a chemical compound for which there is a notable lack of experimental data. This guide has provided a summary of its computed properties and has contextualized its expected chemical behavior based on the well-established chemistry of bromoalkanes. The proposed synthetic route and general experimental protocols offer a starting point for the laboratory preparation of this compound. Given the potential hazards associated with polybrominated compounds, appropriate safety precautions should be strictly followed when handling this and related substances. Further experimental investigation is required to fully characterize the physical, chemical, and toxicological properties of this compound.

References

An In-Depth Technical Guide to 1,1,1,2-Tetrabromobutane (C4H6Br4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1,1,1,2-tetrabromobutane is extremely limited. This guide provides the available information and leverages data from its isomer, 1,2,3,4-tetrabromobutane, as a comparative reference for potential experimental approaches. All data for the isomer is clearly labeled as such.

Introduction

This compound is a polyhalogenated alkane with the molecular formula C4H6Br4. As a member of the brominated hydrocarbon family, it is of interest to researchers in synthetic organic chemistry, materials science, and toxicology. Due to the limited specific research on this isomer, this document also provides comprehensive data on the well-studied isomer, 1,2,3,4-tetrabromobutane, to offer insights into the characterization and potential properties of tetrabromobutane isomers.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models. In contrast, experimental data is available for the 1,2,3,4-isomer.

Table 1: Physicochemical Properties of Tetrabromobutane Isomers

PropertyThis compound (Computed)1,2,3,4-Tetrabromobutane (Experimental/Estimated)
Molecular Formula C4H6Br4[1]C4H6Br4[2][3]
Molecular Weight 373.71 g/mol [1]373.71 g/mol
IUPAC Name This compound[1]1,2,3,4-tetrabromobutane[3]
CAS Number 25497-47-6[1][4]1529-68-6[3][5]
Melting Point Not Available115.05°C (meso), 40-41°C (racemic)[5]
Boiling Point Not Available259.32°C (rough estimate)[6]
Density Not Available2.5297 (rough estimate)[5]
Vapor Pressure Not Available0.00672 mmHg
SMILES CCC(C(Br)(Br)Br)Br[1]C(C(C(CBr)Br)Br)Br
InChI InChI=1S/C4H6Br4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3[1][4]InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2[3]

Synthesis and Experimental Protocols

Synthesis of Tetrabromobutane Isomers

Experimental Protocol for the Synthesis of 1,2,3,4-Tetrabromobutane:

A documented method for the preparation of 1,2,3,4-tetrabromobutane involves the reaction of 1,3-butadiene with bromine in a chloroform solvent. The reaction is typically carried out at a temperature of 60°C for 10-12 hours. The resulting product can be purified by vacuum filtration, followed by washing with ethanol and drying.[5]

Logical Workflow for a Potential Synthesis of this compound:

A potential, though unconfirmed, synthetic route to this compound could involve the bromination of a suitable C4 precursor. The following diagram illustrates a hypothetical workflow.

G Hypothetical Synthesis Workflow A Starting Material (e.g., But-1-yne or But-1-ene) D Crude Product Mixture A->D B Brominating Agent (e.g., Br2, HBr with radical initiator) B->D C Reaction Conditions (Solvent, Temperature, Catalyst) C->D E Purification (e.g., Distillation, Chromatography) D->E F This compound E->F

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Characterization

No experimental spectra for this compound are publicly available. However, extensive spectroscopic data exists for 1,2,3,4-tetrabromobutane, which can serve as a guide for the types of spectra to expect and the techniques to use for characterization.

Table 2: Spectroscopic Data for 1,2,3,4-Tetrabromobutane

Spectroscopic TechniqueAvailable Data
¹H NMR Spectra available.[2][7]
¹³C NMR Spectra available.[2][7]
Infrared (IR) Spectroscopy Spectra available.[3][7]
Mass Spectrometry (MS) GC-MS data available.[2][3][7]
Raman Spectroscopy Spectrum available.[2][7]

Experimental Protocol for Spectroscopic Analysis (General Approach):

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a neat liquid (if applicable) or as a KBr pellet if solid. For GC-MS, a dilute solution in a volatile organic solvent (e.g., dichloromethane or hexane) is required.

  • ¹H and ¹³C NMR Spectroscopy: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts (δ) should be reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

  • Infrared Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Inject the sample into a GC-MS system. The resulting mass spectrum will show the molecular ion peak(s) and fragmentation pattern, which are crucial for structural elucidation. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Biological Activity and Toxicology

There is no specific information in the scientific literature regarding the biological activity, signaling pathways, or toxicological profile of this compound. However, general information on related compounds can provide some context.

General Toxicity of Brominated Hydrocarbons:

  • Polybrominated Diphenyl Ethers (PBDEs): While structurally different, these compounds are also polybrominated and have been shown to exhibit endocrine-disrupting effects, interacting with estrogen, androgen, and thyroid hormone receptors.[8]

  • Butane: The parent alkane, butane, has low toxicity but can act as an asphyxiant at high concentrations. Cases of butane abuse have been linked to cardiac and neurological effects, including ventricular fibrillation.[9][10]

  • Bromine: Elemental bromine is toxic and can cause severe irritation to the respiratory system, eyes, and skin upon acute exposure. Chronic exposure can lead to disturbances in the respiratory, nervous, and endocrine systems.[11]

Logical Relationship for Assessing Potential Biological Activity:

The following diagram illustrates a logical workflow for the initial assessment of the biological activity of a novel compound like this compound.

G Biological Activity Assessment Workflow A Compound of Interest (this compound) B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Receptor Binding/Activity Assays (e.g., Nuclear Hormone Receptors) A->C D Genotoxicity Assays (e.g., Ames test) A->D E Determination of Cytotoxic Potential B->E F Identification of Potential Molecular Targets C->F G Assessment of Mutagenic Potential D->G H In Vivo Animal Studies (if warranted by in vitro data) E->H F->H G->H

Caption: A general workflow for the initial biological assessment of a chemical compound.

Applications and Relevance to Drug Development

Currently, there are no known applications of this compound in drug development or other industries. The isomer 1,2,3,4-tetrabromobutane has been used as a flame retardant.[5] Given its polybrominated nature, this compound could potentially be investigated for similar applications or as an intermediate in organic synthesis. Its relevance to drug development is not established and would require extensive biological screening.

Conclusion

This compound remains a poorly characterized compound. This guide has summarized the limited available information and provided a comparative analysis with its well-studied isomer, 1,2,3,4-tetrabromobutane. Future research should focus on developing a reliable synthetic route to this compound and conducting comprehensive spectroscopic and physicochemical characterization. Furthermore, initial in vitro toxicological and biological activity screenings are necessary to understand its potential effects and applications. The experimental protocols and logical workflows presented here provide a foundational framework for such investigations.

References

An In-depth Technical Guide to the Proposed Synthesis of 1,1,1,2-Tetrabromobutane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of 1,1,1,2-tetrabromobutane is not well-documented in publicly available scientific literature. The following guide presents a proposed synthetic pathway based on established principles of organic chemistry. The experimental protocols are adapted from analogous reactions and should be considered hypothetical. All procedures require rigorous safety precautions and should only be performed by trained professionals in a suitable laboratory setting.

Introduction

This compound is a polyhalogenated alkane with the chemical formula C₄H₆Br₄. While its isomers, such as 1,2,3,4-tetrabromobutane, have found applications as flame retardants, the specific properties and applications of this compound remain largely unexplored due to the lack of established synthetic routes. This guide outlines a plausible two-step synthetic approach for researchers and professionals in drug development and chemical synthesis, starting from a readily available four-carbon precursor. The proposed pathway involves the synthesis of a key intermediate, 1,1,1-tribromobutane, followed by a selective free-radical bromination.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two main stages:

  • Synthesis of the Precursor: Conversion of butanoyl chloride to 1,1,1-tribromobutane.

  • Final Bromination: Free-radical bromination of 1,1,1-tribromobutane to yield this compound.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1,1,1-Tribromobutane (Precursor) cluster_1 Step 2: Synthesis of this compound Butanoyl_Chloride Butanoyl Chloride 1,1,1-Tribromobutane 1,1,1-Tribromobutane Butanoyl_Chloride->1,1,1-Tribromobutane  PBr₃, Br₂ (excess)  Heat This compound This compound 1,1,1-Tribromobutane_ref 1,1,1-Tribromobutane 1,1,1-Tribromobutane_ref->this compound  N-Bromosuccinimide (NBS)  AIBN, CCl₄, Reflux

Proposed two-step synthesis of this compound.

Quantitative Data

Table 1: Computed Physical and Chemical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Target This compoundC₄H₆Br₄373.71
Precursor 1,1,1-TribromobutaneC₄H₇Br₃294.81

Table 2: Computed Identifiers

CompoundCAS NumberInChIKey
Target 25497-47-6KNHYZOVUQAYWTM-UHFFFAOYSA-N
Precursor 62127-62-2JMLPLTJXKRFQQT-UHFFFAOYSA-N

Experimental Protocols

The following protocols are hypothetical and adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of 1,1,1-Tribromobutane from Butanoyl Chloride

This proposed procedure is based on the exhaustive halogenation of acyl chlorides, a transformation that, while not standard, is chemically plausible under forcing conditions.

Reaction: CH₃CH₂CH₂COCl + PBr₃ + Br₂ (excess) → CH₃CH₂CH₂CBr₃

Methodology:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled. The apparatus should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). The outlet of the reflux condenser should be connected to a gas trap to neutralize evolved HBr and excess bromine.

  • Reagents: In the reaction flask, place butanoyl chloride (1.0 eq). The flask is cooled in an ice bath.

  • Reaction Execution: Phosphorus tribromide (PBr₃, 1.5 eq) is added dropwise via the dropping funnel. Following this, an excess of liquid bromine (Br₂, 3.0-4.0 eq) is added slowly.

  • Reaction Conditions: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction is monitored by GC-MS for the disappearance of the starting material and intermediates.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing ice-cold water and a reducing agent (e.g., sodium bisulfite solution) to quench the excess bromine.

    • The aqueous mixture is transferred to a separatory funnel, and the organic layer is extracted with a suitable solvent (e.g., dichloromethane or diethyl ether).

    • The organic extracts are combined, washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude 1,1,1-tribromobutane is purified by vacuum distillation.

Step 2: Free-Radical Bromination of 1,1,1-Tribromobutane

This procedure is adapted from the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) for the selective bromination of allylic and benzylic positions.[2][3][4][5] While the C-2 position of 1,1,1-tribromobutane is neither allylic nor benzylic, free-radical bromination is known to be selective for the most stable radical intermediate. The electron-withdrawing nature of the tribromomethyl group is expected to influence the regioselectivity of this reaction.

Reaction: CH₃CH₂CH₂CBr₃ + NBS → CH₃CH₂CH(Br)CBr₃

Methodology:

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer. The apparatus must be dry.

  • Reagents: To the flask are added 1,1,1-tribromobutane (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent is added to dissolve the reactants.

  • Reaction Execution: The mixture is heated to reflux. The reaction can be initiated by shining a sunlamp on the flask. The reaction progress is monitored by observing the consumption of the starting material via GC. The reaction is complete when the denser solid succinimide (a byproduct) is fully formed and floats on top of the CCl₄.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature, and the solid succinimide is removed by filtration.

    • The filtrate is transferred to a separatory funnel and washed with water and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The solvent is removed by rotary evaporation.

    • The resulting crude product, this compound, is then purified by vacuum distillation or recrystallization.

Mandatory Visualization: Logical Workflow

The following diagram illustrates the logical progression of the proposed synthesis, from the selection of starting materials to the final product, highlighting the key transformation in each step.

Logical_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Product cluster_final_reaction Final Reaction cluster_final_product Final Product start_materials Butanoyl Chloride PBr₃ Br₂ precursor_synthesis Exhaustive Bromination Formation of CBr₃ group start_materials->precursor_synthesis Step 1 intermediate 1,1,1-Tribromobutane precursor_synthesis->intermediate final_reaction Free-Radical Bromination Selective C-H abstraction at C-2 intermediate->final_reaction Step 2 (NBS, AIBN) final_product This compound final_reaction->final_product

Logical workflow for the proposed synthesis of this compound.

References

Spectroscopic Profile of 1,1,1,2-Tetrabromobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1,1,1,2-tetrabromobutane, a halogenated alkane of interest in various chemical research domains. Due to the limited availability of experimental data for this specific isomer, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated predictions and should be used as a guide for the analysis of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data provide insights into the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.85Triplet1HCH(Br)
2.60Multiplet2HCH₂
1.25Triplet3HCH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
65.4C(Br)₃
55.2CH(Br)
38.1CH₂
12.9CH₃
Infrared (IR) Spectroscopy

The predicted IR spectrum indicates the characteristic vibrational frequencies of the functional groups present in this compound.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2975-2850Medium-StrongC-H stretching (alkane)
1465-1440MediumC-H bending (CH₂)
1380-1365MediumC-H bending (CH₃)
750-550StrongC-Br stretching
Mass Spectrometry (MS)

The predicted mass spectrum reveals the expected fragmentation pattern of this compound under electron ionization. The presence of multiple bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments.

Table 4: Predicted Mass Spectrum Fragments for this compound

m/zPredicted Fragment
293, 295, 297, 299[M-Br]⁺
215, 217, 219[M-Br₂-H]⁺
135, 137[C₄H₅Br]⁺
55[C₄H₇]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will lead to characteristic isotopic clusters for fragments containing bromine.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data. Specific parameters may need to be optimized for this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The concentration should be adjusted to ensure a good signal-to-noise ratio.

  • Instrument Setup:

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a sufficient relaxation delay is crucial for quantitative analysis of non-protonated carbons.

  • Data Acquisition:

    • Acquire the Free Induction Decay (FID) using a standard pulse sequence. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.

    • The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (for a liquid sample):

    • Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer or the clean ATR crystal.

    • Place the sample in the instrument's sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The number of scans can be increased to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) - Electron Ionization (EI)
  • Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS Structure Molecular Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Spectroscopic analysis workflow.

Mass_Spec_Fragmentation M [C4H6Br4]+• (Molecular Ion) M_minus_Br [C4H6Br3]+ (Loss of Br•) M->M_minus_Br - Br• M_minus_2Br_H [C4H5Br2]+ (Loss of Br2, H•) M_minus_Br->M_minus_2Br_H - Br•, -H• C4H5Br [C4H5Br]+• M_minus_2Br_H->C4H5Br - Br• C4H7 [C4H7]+ C4H5Br->C4H7 - Br•, +2H•

Predicted MS fragmentation pathway.

IR_Vibrations cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations Molecule This compound CH_stretch C-H stretch (2975-2850 cm-1) Molecule->CH_stretch CBr_stretch C-Br stretch (750-550 cm-1) Molecule->CBr_stretch CH2_bend CH2 bend (1465-1440 cm-1) Molecule->CH2_bend CH3_bend CH3 bend (1380-1365 cm-1) Molecule->CH3_bend

Key predicted IR vibrational modes.

A Comprehensive Technical Guide to 1,1,1,2-Tetrabromobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of 1,1,1,2-Tetrabromobutane, including its chemical identity, physicochemical properties, and relevant (though limited) experimental context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and key identifiers for this compound are crucial for unambiguous identification in research and regulatory contexts.

IUPAC Name: The standardized IUPAC name for this compound is This compound [1].

Synonyms: This compound is also known by several other names and identifiers, which are listed in the table below.

Identifier Type Value
CAS Number25497-47-6[1]
PubChem CID20273646
DSSTox Substance IDDTXSID60604482[1]
InChIInChI=1S/C4H6Br4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3[1]
InChIKeyKNHYZOVUQAYWTM-UHFFFAOYSA-N[1]
Canonical SMILESCCC(C(Br)(Br)Br)Br[1]
Other SynonymsTetrabrombutan, SCHEMBL295752, DTXCID70555239[1]

Physicochemical Properties

Property Value Source
Molecular FormulaC4H6Br4PubChem[1]
Molecular Weight373.71 g/mol PubChem[1]
XLogP34.3PubChem[1]
Exact Mass373.71620 DaPubChem[1]
Monoisotopic Mass369.72030 DaPubChem[1]
Polar Surface Area0 ŲPubChem[1]
Heavy Atom Count8PubChem
Complexity64.9PubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, the synthesis of other tetrabromobutane isomers, such as 1,2,3,4-tetrabromobutane, has been described. For instance, 1,2,3,4-tetrabromobutane can be synthesized via the bromination of 1,3-butadiene in a chloroform solvent at 60°C over 10-12 hours[2]. This suggests that a potential synthetic route to this compound could involve the controlled bromination of a suitable butane or butene precursor.

A logical workflow for a generalized synthesis of a tetrabrominated alkane is presented below.

G cluster_workflow Generalized Synthetic Workflow start Butane/Butene Precursor reaction Bromination Reaction (Solvent, Catalyst, Controlled Conditions) start->reaction reagent Brominating Agent (e.g., Br2) reagent->reaction purification Purification (e.g., Distillation, Crystallization) reaction->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Signaling Pathways and Applications in Drug Development

There is no information available in the provided search results to suggest that this compound is involved in any biological signaling pathways or has direct applications in drug development. Halogenated hydrocarbons are generally evaluated for their biological activity, but specific data for this compound is lacking.

The logical relationship for evaluating a novel chemical entity in a drug development context is illustrated in the following diagram.

G cluster_logical_relationship Drug Development Evaluation Pathway compound This compound in_vitro In Vitro Studies (Target Binding, Cell-based Assays) compound->in_vitro Initial Screening in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Promising Candidates admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet clinical Clinical Trials admet->clinical Safety & Efficacy Confirmed

Logical pathway for evaluating a chemical compound in drug development.

References

Theoretical Stability of 1,1,1,2-Tetrabromobutane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive theoretical exploration of the conformational stability of 1,1,1,2-tetrabromobutane. In the absence of direct experimental or computational studies on this specific molecule, this paper establishes a foundational understanding by applying established principles of conformational analysis and computational chemistry. It outlines a detailed theoretical methodology for future research, presents hypothetical quantitative data to illustrate expected outcomes, and discusses the key structural factors anticipated to govern the molecule's stability. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties of polyhalogenated alkanes.

Introduction

The stability of halogenated hydrocarbons is a critical parameter influencing their reactivity, toxicity, and suitability for various applications, including as flame retardants, solvents, and intermediates in organic synthesis. This compound, a polybrominated alkane, presents a unique case for conformational analysis due to the significant steric bulk and electrostatic repulsion associated with the three bromine atoms on a single carbon (the tribromomethyl group). Understanding the preferred three-dimensional arrangements (conformations) of this molecule and the energy barriers between them is essential for predicting its physical properties and chemical behavior.

This whitepaper builds a theoretical framework for the stability of this compound. It delves into the fundamental principles of conformational isomerism, proposes a robust computational protocol for its detailed study, and visualizes the key structural and energetic concepts.

Fundamentals of Conformational Analysis

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations, and the different arrangements are called conformational isomers or conformers. The stability of a particular conformer is determined by a combination of factors:

  • Torsional Strain: An energetic penalty arising from the repulsion between electron clouds of bonds on adjacent atoms. It is maximized in an eclipsed conformation (dihedral angle of 0°) and minimized in a staggered conformation (dihedral angle of 60°).

  • Steric Hindrance: Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity, occupying the same volume of space. This is a crucial factor in substituted alkanes, particularly with bulky groups.

  • Gauche Interactions: A specific type of steric hindrance that occurs in staggered conformations between two non-hydrogen substituents on adjacent carbons with a dihedral angle of 60°.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar bonds. These can be either repulsive or attractive depending on their relative orientation and can significantly influence conformational preference.

Theoretical Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by rotation around the C1-C2 single bond, given the exceptionally high steric demand of the tribromomethyl (-CBr₃) group. Rotation around the C2-C3 bond is also possible but is expected to have a lower rotational barrier.

The key interaction influencing stability is the rotation of the C2-bromo-ethyl group relative to the C1-tribromo group. We can visualize the highest and lowest energy conformations using Newman projections looking down the C1-C2 bond.

  • Eclipsed Conformations: These are high-energy states where the substituents on C1 and C2 are aligned. The most unstable conformation is predicted to be when the bulky ethyl group on C2 eclipses one of the bromine atoms on C1, leading to severe torsional and steric strain.

  • Staggered Conformations: These represent energy minima. The most stable conformer is expected to be the staggered arrangement where the large ethyl group on C2 is positioned anti (180° dihedral angle) to one of the bromine atoms on C1. Other staggered conformers, where the ethyl group is gauche (60° dihedral angle) to the bromine atoms, will also exist but are expected to be of higher energy due to steric interactions.

The large size of the bromine atoms leads to significant van der Waals repulsion, which will dominate the conformational energetics. Furthermore, the polar C-Br bonds create dipole moments that will influence the relative stability of the conformers.

Proposed Experimental and Computational Protocols

A thorough investigation of this compound's stability would involve a synergistic approach of computational modeling and experimental validation.

Computational Chemistry Workflow

A standard and reliable method to theoretically determine molecular stability involves a multi-step computational approach, primarily using Density Functional Theory (DFT) or other ab initio methods.

Detailed Methodologies:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Conformational Search: A systematic potential energy surface (PES) scan is performed by rotating the dihedral angle of the C1-C2 bond in small increments (e.g., 10-15°). At each step, the geometry is allowed to relax (a "relaxed scan"). This process identifies all potential energy minima (stable conformers) and maxima (transition states).

  • Geometry Optimization: The structures corresponding to the energy minima identified in the PES scan are then fully optimized without constraints. A common and effective level of theory for such systems is DFT using the B3LYP functional with a Pople-style basis set that includes polarization functions, such as 6-31G(d). For molecules with heavy atoms like bromine, basis sets with effective core potentials (e.g., LANL2DZ) can also be employed.

  • Vibrational Frequency Analysis: For each optimized structure, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute thermodynamic properties like enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger, more flexible basis set (e.g., aug-cc-pVTZ).

  • Population Analysis: The relative populations of the conformers at a given temperature (e.g., 298.15 K) are calculated from their relative Gibbs free energies (ΔG) using the Boltzmann distribution equation.

G cluster_workflow Computational Workflow for Conformational Analysis start 1. Initial 3D Structure Generation conf_search 2. Potential Energy Surface Scan (Relaxed Scan of C1-C2 Bond) start->conf_search opt 3. Geometry Optimization of Minima (e.g., DFT/B3LYP/6-31G(d)) conf_search->opt freq 4. Vibrational Frequency Analysis (Confirm Minima, Obtain ZPVE/ΔG) opt->freq spe 5. Single-Point Energy Refinement (Higher Level of Theory) freq->spe pop 6. Boltzmann Population Analysis spe->pop end Relative Stabilities and Conformer Populations pop->end

Caption: A typical workflow for the computational analysis of molecular conformers.

Experimental Validation

Theoretical predictions should ideally be validated through experimental techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: At low temperatures, the interconversion between conformers may be slow enough to observe distinct signals for each populated conformer. At room temperature, the observed NMR chemical shifts and coupling constants would be a population-weighted average of the values for the individual conformers. These averaged values can be compared with theoretically predicted, Boltzmann-averaged NMR parameters.

  • Infrared (IR) and Raman Spectroscopy: Different conformers will have unique vibrational modes. The experimental IR and Raman spectra can be compared with the theoretically predicted spectra for the calculated low-energy conformers to confirm their presence in the sample.

Predicted Quantitative Data

The following table presents hypothetical quantitative data for the primary conformers of this compound resulting from rotation around the C1-C2 bond. This data is illustrative of the expected output from the computational workflow described above. The conformers are named based on the dihedral angle between the C2-H bond and a C1-Br bond.

ConformerDihedral Angle (Br-C1-C2-Et)Relative Energy (ΔE) (kJ/mol)Relative Gibbs Free Energy (ΔG) (kJ/mol)Predicted Population (298.15 K)
Anti ~180°0.000.00~95.1%
Gauche ~60°8.58.0~4.9%
Eclipsed 1 ~120°25.025.5<0.01%
Eclipsed 2 ~0°35.035.7<0.01%

Note: This data is hypothetical and serves for illustrative purposes only. Actual values would need to be determined by rigorous computational studies.

Visualizations of Key Structural Concepts

Newman Projections

The following diagram illustrates the Newman projections for the most stable staggered (anti) conformation and the least stable eclipsed conformation when viewing down the C1-C2 bond.

G cluster_anti Anti Conformation (Most Stable) cluster_eclipsed Eclipsed Conformation (Least Stable) center1 Br1_front Br center1->Br1_front Br2_front Br center1->Br2_front Br3_front Br center1->Br3_front Br_back Br center1->Br_back Et_back CH₂CH₃ center1->Et_back H_back H center1->H_back center2 Br1_front_e Br center2->Br1_front_e Br2_front_e Br center2->Br2_front_e Br3_front_e Br center2->Br3_front_e Br_back_e Br center2->Br_back_e Et_back_e CH₂CH₃ center2->Et_back_e H_back_e H center2->H_back_e

Caption: Newman projections of key conformers of this compound.

Potential Energy Diagram

The rotational energy profile illustrates the energy changes as the C1-C2 bond rotates. The staggered conformers correspond to energy minima, while the eclipsed conformers are energy maxima (transition states).

G cluster_diagram Hypothetical Potential Energy Diagram for C1-C2 Rotation y_axis Potential Energy → x_axis Dihedral Angle (Br-C1-C2-Et) → origin->y_axis origin->x_axis p1 Gauche p2 Eclipsed p1->p2 p3 Anti (Global Minimum) p2->p3 p4 Eclipsed p3->p4 p5 Gauche p4->p5 p6 Eclipsed (Global Maximum) p5->p6

Caption: A hypothetical energy profile for rotation around the C1-C2 bond.

Discussion on Stability and Potential Decomposition

The primary determinant of stability in this compound is steric hindrance. The tribromomethyl group (-CBr₃) is exceptionally bulky, and the molecule will overwhelmingly adopt the staggered conformation where the ethyl group is anti-periplanar to one of the bromine atoms to minimize van der Waals repulsion. The energy barrier to rotation around the C1-C2 bond is expected to be significantly high compared to that of n-butane, due to the severe steric clashes in the eclipsed transition states.

While detailed decomposition pathways require specific study, polyhalogenated alkanes are known to undergo certain types of reactions under thermal or photochemical conditions:

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) is a common pathway for haloalkanes, which would lead to the formation of brominated butenes.

  • Homolytic Cleavage: The C-Br bonds are weaker than C-H or C-C bonds and can break homolytically upon exposure to heat or UV light, generating bromine and carbon-centered radicals. These reactive intermediates can initiate further decomposition or polymerization reactions.

Conclusion

This technical guide has presented a theoretical framework for understanding the stability of this compound. Based on fundamental principles, the molecule's conformational preferences are dictated by the immense steric bulk of the tribromomethyl group, leading to a strong preference for a staggered anti conformation. The energy barriers for rotation around the C1-C2 bond are predicted to be substantial. A detailed computational workflow has been proposed to quantify these properties. Future research, combining the outlined computational methods with experimental validation through techniques like NMR and vibrational spectroscopy, is necessary to provide a definitive characterization of this molecule's stability and reactivity.

Reactivity of 1,1,1,2-Tetrabromobutane with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity of 1,1,1,2-tetrabromobutane with various nucleophiles. Due to the unique structural arrangement of a geminal tribromomethyl group adjacent to a secondary bromide, this molecule is expected to exhibit a strong propensity for elimination reactions, particularly dehydrobromination, over nucleophilic substitution. This document outlines the theoretical basis for this reactivity, provides detailed experimental protocols for conducting these reactions, and describes methodologies for the analysis of the resulting products. The content is intended to guide researchers in exploring the synthetic utility of this polyhalogenated alkane.

Introduction: Structural Features and Predicted Reactivity

This compound possesses a distinct arrangement of halogen atoms that significantly influences its chemical behavior. The presence of three bromine atoms on a terminal carbon (a gem-tribromide) and a single bromine atom on the adjacent carbon (a secondary bromide) creates a sterically hindered and electronically biased environment.

The primary competition in the reaction of haloalkanes with nucleophiles is between substitution (SN1, SN2) and elimination (E1, E2) pathways. For this compound, several factors strongly favor elimination:

  • Steric Hindrance: The bulky tribromomethyl group sterically hinders the approach of a nucleophile to the carbon bearing the secondary bromine (C-2), making an SN2 reaction highly unfavorable.

  • Acidity of β-Hydrogens: The electron-withdrawing effect of the three bromine atoms on C-1 increases the acidity of the hydrogen atom on C-2. This makes it a prime target for abstraction by a base, initiating an elimination reaction.

  • Stability of Potential Products: Elimination reactions can lead to the formation of relatively stable unsaturated products, such as brominated alkenes and alkynes.

Therefore, the predominant reaction pathway for this compound with nucleophiles, especially those that are also strong bases, is expected to be dehydrobromination.

Reaction with Strong, Bulky Bases (e.g., Potassium tert-Butoxide)

Strong, sterically hindered bases are known to favor elimination reactions over substitution. Potassium tert-butoxide (KOt-Bu) is a prime example of such a reagent.

Predicted Reaction Pathway

The reaction of this compound with a strong, bulky base like potassium tert-butoxide is predicted to proceed via a concerted E2 elimination mechanism. The tert-butoxide anion will preferentially abstract the acidic proton from C-2, leading to the formation of a double bond and the expulsion of the bromide ion from C-1 or C-2. Given the geminal tribromide at the C-1 position, a subsequent elimination of HBr is highly probable, leading to the formation of a brominated alkyne.

E2_Reaction reactant Br3C-CH(Br)-CH2-CH3 product1 Br2C=C(Br)-CH2-CH3 reactant->product1 E2 (-HBr) base t-BuO- K+ product2 BrC≡C-CH2-CH3 product1->product2 E2 (-HBr) byproduct t-BuOH + KBr

Caption: Predicted E2 elimination pathway of this compound with a strong base.

Detailed Experimental Protocol

This protocol is adapted from procedures for the dehydrohalogenation of similar polyhalogenated alkanes.

Materials:

  • This compound

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas (inert atmosphere)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas.

  • Under a positive pressure of argon or nitrogen, charge the flask with a solution of potassium tert-butoxide (2.5 equivalents) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred solution of potassium tert-butoxide over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Reaction with Strong, Less Hindered Bases (e.g., Sodium Methoxide)

While still favoring elimination, a smaller, less hindered strong base like sodium methoxide (NaOMe) might show some competition from substitution, although elimination is still expected to be the major pathway.

Predicted Reaction Pathway

Similar to potassium tert-butoxide, sodium methoxide is expected to primarily induce E2 elimination. However, due to its smaller size, there is a slight possibility of a minor SN2 product, although this is likely to be a very minor pathway due to the steric hindrance at C-2. The primary products are expected to be the same as with the bulkier base.

Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Argon or Nitrogen gas

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Follow the same setup as described in section 2.2.

  • Under an inert atmosphere, prepare a solution of sodium methoxide (2.5 equivalents) in anhydrous methanol in the reaction flask.

  • Cool the solution to 0 °C.

  • Add a solution of this compound (1 equivalent) in anhydrous methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC or GC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the product as described in section 2.2.

Product Characterization and Data Presentation

As no specific quantitative data for the reactions of this compound is readily available in the literature, this section focuses on the expected products and the analytical techniques required for their characterization and quantification.

Expected Products

The primary products from the dehydrobromination of this compound are expected to be a mixture of brominated butenes and butynes. The exact composition of the product mixture will depend on the reaction conditions (base, solvent, temperature).

Table 1: Predicted Products from the Reaction of this compound with Strong Bases

Product NameChemical StructureExpected Formation Pathway
1,1-Dibromo-1-buteneBr₂C=CH-CH₂-CH₃Single E2 elimination
1-Bromo-1-butyneBrC≡C-CH₂-CH₃Double E2 elimination
2-Bromo-1,3-butadieneH₂C=C(Br)-CH=CH₂Rearrangement/elimination
Analytical Techniques

A combination of spectroscopic and chromatographic techniques will be essential to identify and quantify the products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the product mixture and determine their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the products. For example, the ¹H NMR spectrum of 1,1-dibromo-1-butene would be expected to show characteristic signals for the vinyl proton and the ethyl group.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as C=C (alkene) and C≡C (alkyne) bonds.

  • Quantitative Analysis: Once the products are identified, their relative amounts can be determined by integrating the peaks in the GC chromatogram or the ¹H NMR spectrum.

Logical Workflow for Reactivity Studies

The following diagram illustrates a logical workflow for investigating the reactivity of this compound.

Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Experimental Process cluster_analysis Product Analysis A This compound B Select Nucleophile/Base (e.g., KOt-Bu, NaOMe) A->B C Select Solvent (e.g., THF, MeOH) B->C D Control Temperature (e.g., 0 °C to RT) C->D E Reaction Setup (Inert Atmosphere) D->E F Reaction Monitoring (TLC, GC-MS) E->F G Workup & Purification (Extraction, Chromatography) F->G H Structure Elucidation (NMR, IR, MS) G->H I Quantitative Analysis (GC, NMR Integration) H->I

Caption: Experimental workflow for studying the reactivity of this compound.

Conclusion

This compound is a substrate primed for elimination reactions. Its reaction with strong bases is expected to yield a variety of unsaturated brominated products. This technical guide provides a theoretical framework and practical experimental protocols to explore these transformations. The resulting brominated butenes and butynes are potentially valuable synthetic intermediates for the introduction of a four-carbon chain in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the reactivity of this interesting polyhalogenated compound and to harness its synthetic potential.

A Technical Guide to Potential Research Areas for 1,1,1,2-Tetrabromobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,1,1,2-Tetrabromobutane is a polyhalogenated alkane with a unique substitution pattern that suggests significant, yet largely unexplored, potential in various fields of chemical research. Its structural features, including a tribromomethyl group and a vicinal dibromide moiety, indicate a rich reactive profile. This document outlines prospective research avenues for this compound, focusing on its application in organic synthesis, materials science, and as a precursor for novel chemical entities with potential pharmacological relevance. Detailed hypothetical experimental protocols and workflow visualizations are provided to guide future investigations into this promising but understudied compound.

Introduction

This compound is a chemical compound with the molecular formula C4H6Br4.[1][2] While its fundamental properties are cataloged, there is a notable absence of in-depth research into its reactivity and applications. The presence of four bromine atoms, concentrated on the first and second carbon atoms, suggests a high degree of functionality that can be exploited for complex molecular synthesis. This guide aims to bridge the current knowledge gap by proposing several key areas of research, complete with foundational experimental designs.

Physicochemical Properties

A summary of the known and computed properties of this compound is presented below. This data provides a baseline for understanding its physical behavior and for the design of experimental conditions.

PropertyValueSource
Molecular FormulaC4H6Br4PubChem[1]
Molecular Weight373.71 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number25497-47-6PubChem[1][2]

Proposed Research Areas

The unique arrangement of bromine atoms in this compound allows for a variety of chemical transformations. The following sections detail potential research directions.

Organic Synthesis

The high density of leaving groups (bromine atoms) makes this compound a versatile precursor for a range of organic molecules.

The vicinal dibromide structure at C1 and C2 suggests that this compound can undergo elimination reactions to form highly functionalized unsaturated systems.[3][4] Treatment with a strong, non-nucleophilic base could induce a double dehydrobromination to yield a bromo-substituted alkyne or a tribromo-substituted diene. These products would be valuable intermediates for further synthetic transformations, including cycloadditions and cross-coupling reactions.

Hypothetical Experimental Protocol: Synthesis of 1,1-Dibromo-1-buten-3-yne

  • To a solution of this compound (1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of potassium tert-butoxide (2.2 eq.) in THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target alkyne.

G cluster_elimination Dehydrobromination Pathway This compound This compound Intermediate_1 Vinyl Bromide Intermediate This compound->Intermediate_1 KOH/EtOH, Heat 1-Bromo-1-butyne 1-Bromo-1-butyne Intermediate_1->1-Bromo-1-butyne Further Elimination

Caption: Proposed dehydrobromination of this compound.

Selective or complete removal of the bromine atoms can lead to the formation of less halogenated butanes or butane itself.[5] This could be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.[6] Such reactions would be useful for mechanistic studies and for the synthesis of specifically brominated alkanes.

Hypothetical Experimental Protocol: Synthesis of 1,1-Dibromobutane

  • In a round-bottom flask, dissolve this compound (1 eq.) in glacial acetic acid.

  • Add activated zinc dust (3 eq.) portion-wise while stirring vigorously.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove excess zinc.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product for further purification.

G Start This compound Protocol Experimental Protocol Start->Protocol Analysis Reaction Monitoring (TLC/GC-MS) Protocol->Analysis Workup Aqueous Workup & Extraction Analysis->Workup Purification Column Chromatography Workup->Purification Product Target Molecule Purification->Product

Caption: General workflow for synthetic transformations.

Materials Science

Polybrominated compounds are known for their flame-retardant properties.[7] this compound could be investigated as a novel flame-retardant additive for polymers. Its efficacy could be tested in various polymer matrices such as polystyrene, polyethylene, and polypropylene. Additionally, it could serve as a monomer or cross-linking agent in the synthesis of new polymers with tailored properties. The high bromine content would be expected to confer significant fire resistance.

Hypothetical Experimental Protocol: Evaluation as a Flame Retardant

  • Prepare samples of a target polymer (e.g., polypropylene) containing varying weight percentages (e.g., 1%, 5%, 10%) of this compound by melt blending.

  • Prepare control samples of the pure polymer.

  • Subject the samples to standard flammability tests, such as the UL 94 vertical burn test and Limiting Oxygen Index (LOI) measurements.

  • Analyze the thermal decomposition behavior of the polymer composites using thermogravimetric analysis (TGA).

  • Evaluate the mechanical properties (e.g., tensile strength, impact strength) of the polymer blends to assess the effect of the additive on the material's performance.

Medicinal Chemistry and Drug Development

While polyhalogenated compounds often raise toxicological concerns, they can also serve as scaffolds for the development of new therapeutic agents. The bromine atoms can be replaced by various functional groups through nucleophilic substitution reactions, allowing for the creation of a library of new compounds for biological screening.[8][9]

The secondary bromide at the C2 position is expected to be susceptible to SN2 reactions with a variety of nucleophiles (e.g., azides, cyanides, thiols, amines).[10] The tribromomethyl group at C1 is less likely to undergo substitution but may participate in other transformations. This differential reactivity could be exploited for the regioselective synthesis of novel molecules.

Hypothetical Experimental Protocol: Synthesis of 2-Azido-1,1,1-tribromobutane

  • Dissolve this compound (1 eq.) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq.) and stir the mixture at 50°C for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting azide by flash chromatography.

G Tetrabromobutane This compound C4H6Br4 Product Substituted Product C4H6Br3Nu Tetrabromobutane->Product SN2 Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: Nucleophilic substitution on this compound.

A crucial aspect of this research area would be the thorough toxicological evaluation of any new derivatives. Initial in vitro cytotoxicity assays against a panel of human cell lines would be necessary. Compounds that demonstrate an acceptable safety profile could then be screened for various pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.

Conclusion

This compound represents a promising, yet underexplored, platform for chemical innovation. Its rich chemical functionality opens doors to new synthetic methodologies, advanced materials, and potentially novel therapeutic agents. The proposed research areas, along with the detailed experimental frameworks, provide a roadmap for unlocking the full potential of this versatile molecule. It is imperative that future research also prioritizes a thorough understanding of the toxicological and environmental implications of this and any derived compounds.

References

Methodological & Application

Synthesis of 1,1,1,2-Tetrabromobutane: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed synthesis of 1,1,1,2-tetrabromobutane, a halogenated alkane with potential applications in organic synthesis and materials science. Due to the absence of a well-established, direct synthesis method in the current literature, this protocol outlines a feasible two-step synthetic route commencing with the preparation of the precursor, 1,1,1-tribromobutane, followed by a selective free-radical bromination at the C-2 position. This application note includes comprehensive experimental procedures, a summary of the physical and chemical properties of the key compounds, and a visual representation of the synthetic workflow.

Introduction

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a two-step process. The first step involves the synthesis of the key intermediate, 1,1,1-tribromobutane. A plausible method for this transformation is the reaction of butanoic acid with a suitable brominating agent, such as phosphorus tribromide, followed by a haloform-type reaction. However, a more direct approach, though requiring careful control, is the direct bromination of butanoic acid under conditions that favor the formation of the tribromomethyl group.

The second and final step is the selective bromination of 1,1,1-tribromobutane at the C-2 position. This can be achieved through a free-radical substitution reaction. N-Bromosuccinimide (NBS) is a suitable reagent for this purpose as it provides a low, steady concentration of bromine radicals, which can selectively abstract a hydrogen atom from the C-2 position, leading to the formation of this compound. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting materials and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Butanoic AcidC₄H₈O₂88.11163.50.96
1,1,1-TribromobutaneC₄H₇Br₃294.81~205-207~2.3
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Decomposes2.10
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21Decomposes1.1
This compound C₄H₆Br₄ 373.71 Not available Not available

Experimental Protocols

Step 1: Synthesis of 1,1,1-Tribromobutane from Butanoic Acid (Proposed)

Materials:

  • Butanoic acid

  • Red phosphorus

  • Bromine

  • Sodium sulfite solution (5%)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add butanoic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

  • After the addition is complete, the mixture is heated to reflux until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of a 5% sodium sulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude 1,1,1-tribromobutane can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound from 1,1,1-Tribromobutane

Materials:

  • 1,1,1-Tribromobutane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)

  • Round-bottom flask with reflux condenser

  • UV lamp or heating mantle

  • Filtration setup

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,1-tribromobutane in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (AIBN or benzoyl peroxide) to the solution.

  • Initiate the reaction by either irradiating the mixture with a UV lamp or by heating to reflux. The choice of initiation method will depend on the specific radical initiator used.

  • Monitor the progress of the reaction by TLC or GC analysis. The reaction should be continued until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the reaction mixture to remove the precipitated succinimide.

  • Wash the filtrate with a dilute sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Synthetic Workflow Diagram```dot

SynthesisWorkflow Tribromobutane Tribromobutane Tribromobutane_start Tribromobutane_start

Caption: Logical progression from starting material to final product.

Application Notes and Protocols: Utilizing 1,1,1,2-Tetrabromobutane as a Brominating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct use of 1,1,1,2-tetrabromobutane as a standard brominating agent is not well-documented in scientific literature. The following application notes and protocols are based on the general principles of the reactivity of polyhalogenated alkanes and are intended to provide a theoretical and practical framework for its potential use. Researchers should exercise caution and perform small-scale pilot experiments to validate these hypothetical applications.

Introduction

Bromination is a fundamental transformation in organic synthesis, crucial for the introduction of bromine atoms into molecules, which can then serve as versatile synthetic handles for further functionalization. While common brominating agents like N-bromosuccinimide (NBS) and molecular bromine (Br₂) are widely used, there is ongoing interest in exploring the utility of other halogenated compounds.[1] this compound (C₄H₆Br₄) is a polyhalogenated alkane that, in theory, can serve as a source of bromine for various organic transformations.[2][3] This document outlines the potential applications, theoretical mechanisms, and hypothetical experimental protocols for using this compound as a brominating agent.

Theoretical Framework for Bromination

The reactivity of this compound as a brominating agent can be conceptualized through two primary mechanistic pathways: free-radical bromination and ionic bromination.

Free-Radical Bromination

Under the influence of UV light or a radical initiator, the weaker C-Br bonds in this compound can undergo homolytic cleavage to generate bromine radicals. These radicals can then participate in chain reactions to brominate various substrates, particularly at allylic and benzylic positions, or at the most substituted carbon of an alkane.[4][5]

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (UV light, AIBN) TBB This compound Initiator->TBB Homolytic Cleavage Br_radical Bromine Radical (Br•) TBB->Br_radical TBB->Br_radical TBB_radical Tetrabromobutyl Radical TBB->TBB_radical Brominated_Product Brominated Product (R-Br) TBB->Brominated_Product Br_radical->Br_radical Combination Substrate Substrate (R-H) Br_radical->Substrate Hydrogen Abstraction Termination_Products Termination Products (e.g., R-R, R-Br, Br₂) Substrate_radical Substrate Radical (R•) Substrate->Substrate_radical HBr HBr Substrate->HBr Substrate_radical->TBB Bromine Abstraction Substrate_radical->Br_radical Combination Substrate_radical->Substrate_radical Combination

Caption: General mechanism for free-radical bromination.

Ionic Bromination

In the presence of a Lewis acid, this compound could potentially act as a source of electrophilic bromine. The Lewis acid would coordinate to one of the bromine atoms, polarizing the C-Br bond and making the bromine more susceptible to nucleophilic attack by an electron-rich substrate, such as an alkene or an activated aromatic ring.

Ionic_Bromination cluster_activation Activation cluster_reaction Reaction TBB This compound Lewis_Acid Lewis Acid (e.g., AlBr₃) TBB->Lewis_Acid Coordination Activated_Complex Activated Complex [TBB-Lewis Acid] Lewis_Acid->Activated_Complex Alkene Alkene Substrate Activated_Complex->Alkene Electrophilic Attack Bromonium_Ion Bromonium Ion Intermediate Alkene->Bromonium_Ion Bromide_Ion Bromide Ion Bromonium_Ion->Bromide_Ion Nucleophilic Attack Dibromo_Product Dibromo Product Bromide_Ion->Dibromo_Product

Caption: General mechanism for ionic bromination of an alkene.

Potential Applications and Hypothetical Protocols

Free-Radical Bromination of Alkanes

Application: Selective bromination of alkanes at the most substituted carbon. This is particularly useful for creating tertiary alkyl bromides.

Hypothetical Protocol:

  • Materials:

    • Alkane substrate (e.g., adamantane)

    • This compound

    • Radical initiator (e.g., AIBN)

    • Anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene)

    • Inert gas (e.g., nitrogen or argon)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the alkane substrate (1.0 eq) in the anhydrous solvent.

    • Add this compound (1.1 eq) to the solution.

    • Add the radical initiator (0.1 eq).

    • Heat the reaction mixture to reflux under a nitrogen atmosphere.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine species, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Experimental_Workflow Start Start Dissolve Dissolve Substrate in Solvent Start->Dissolve Add_Reagents Add this compound and Initiator Dissolve->Add_Reagents Reflux Heat to Reflux under N₂ Add_Reagents->Reflux Monitor Monitor Reaction (GC-MS, TLC) Reflux->Monitor Workup Aqueous Workup (Na₂S₂O₃, Brine) Monitor->Workup Reaction Complete Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify End End Purify->End

Caption: General experimental workflow for bromination.

Electrophilic Bromination of Alkenes

Application: Conversion of alkenes to vicinal dibromides. This reaction is a key step in the synthesis of many functionalized molecules.

Hypothetical Protocol:

  • Materials:

    • Alkene substrate (e.g., cyclohexene)

    • This compound

    • Lewis acid (e.g., anhydrous aluminum bromide)

    • Anhydrous, non-polar solvent (e.g., dichloromethane)

    • Inert gas (e.g., nitrogen or argon)

  • Procedure:

    • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the alkene substrate (1.0 eq) in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of this compound (1.05 eq) and the Lewis acid (0.1 eq) in the same anhydrous solvent.

    • Slowly add the brominating agent solution to the cooled alkene solution via a dropping funnel.

    • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by slowly adding water.

    • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by flash chromatography.

Comparative Data of Brominating Agents

Since quantitative data for this compound as a brominating agent is unavailable, the following table provides a comparison with commonly used reagents.

Brominating AgentFormulaMolecular Weight ( g/mol )FormKey Applications
This compound C₄H₆Br₄373.71[2]Liquid (predicted)(Hypothetical) Radical and electrophilic bromination
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98SolidAllylic and benzylic bromination[1]
Molecular Bromine Br₂159.81LiquidElectrophilic addition to alkenes and aromatics[5][6]
Pyridinium tribromide C₅H₅NHBr₃319.82SolidMild bromination of ketones, phenols, and alkenes

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling vapors.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

  • Disposal: Dispose of waste according to institutional and local regulations for halogenated organic compounds.

Conclusion

Theoretically, this compound possesses the chemical properties to act as a brominating agent under both free-radical and ionic conditions. However, the lack of empirical data in the scientific literature suggests that it is not a commonly used or preferred reagent for this purpose. The protocols and mechanisms presented here are intended as a guide for researchers who may wish to explore its potential. It is recommended to start with small-scale reactions and carefully characterize the products and byproducts. For most applications, established brominating agents such as NBS and Br₂ offer more predictable and well-documented reactivity.

References

Application Notes and Protocols for 1,1,1,2-Tetrabromobutane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the applications of 1,1,1,2-tetrabromobutane in polymer chemistry is limited in publicly available literature. The following application notes and protocols are based on the established roles of analogous polybrominated alkanes and general principles of polymer chemistry. The experimental details provided are illustrative and should be adapted based on specific research requirements and safety considerations.

Application as a Reactive Flame Retardant

Polybrominated compounds are widely utilized as flame retardants in various polymers.[1][2] this compound, with its high bromine content, is a potential candidate for use as a flame retardant additive. It can act in the gas phase by releasing bromine radicals that scavenge flame-propagating radicals.[2]

Experimental Protocol: Incorporation of this compound into Polyethylene

Objective: To evaluate the flame retardant efficacy of this compound in a polyethylene (PE) matrix.

Materials:

  • Low-density polyethylene (LDPE) pellets

  • This compound

  • Antimony trioxide (Sb₂O₃) (synergist)

  • Twin-screw extruder

  • Injection molding machine

  • UL-94 vertical burn test apparatus

  • Limiting Oxygen Index (LOI) instrument

Procedure:

  • Dry the LDPE pellets in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • Prepare different formulations by dry blending LDPE pellets with varying weight percentages of this compound and antimony trioxide (e.g., see Table 1).

  • Melt-compound the blends using a twin-screw extruder with a temperature profile of 160-180°C from hopper to die.

  • Pelletize the extruded strands.

  • Dry the pellets and then injection mold them into standard test specimens for UL-94 and LOI tests.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for 48 hours before testing.

  • Perform UL-94 vertical burn tests and LOI measurements according to standard procedures.

Data Presentation: Illustrative Flammability Data

Table 1: Hypothetical Flammability Characteristics of LDPE Formulations

Formulation IDLDPE (wt%)This compound (wt%)Sb₂O₃ (wt%)UL-94 RatingLOI (%)
PE-Control10000V-218
PE-FR185150V-222
PE-FR280155V-028
PE-FR375205V-032

Note: The data in this table is illustrative and represents typical trends observed with brominated flame retardants.

Visualization: Flame Retardancy Workflow

flame_retardancy_workflow start Start: Materials Preparation dry_blend Dry Blending (LDPE, this compound, Sb2O3) start->dry_blend extrusion Melt Compounding (Twin-Screw Extruder) dry_blend->extrusion pelletization Pelletization extrusion->pelletization molding Injection Molding (Test Specimens) pelletization->molding conditioning Conditioning (23°C, 50% RH) molding->conditioning testing Flammability Testing (UL-94, LOI) conditioning->testing end End: Data Analysis testing->end

Caption: Workflow for evaluating the flame retardancy of this compound in a polymer matrix.

Application as a Monomer Precursor via Dehydrobromination

This compound can potentially undergo dehydrobromination to yield brominated dienes.[3][4] These dienes can then be used as monomers in polymerization reactions to synthesize polymers with bromine atoms incorporated into the backbone, which can impart flame retardancy or provide sites for further chemical modification. The dehydrohalogenation of alkyl halides is typically achieved by treatment with a strong base.[3][4]

Experimental Protocol: Synthesis of a Brominated Diene Monomer

Objective: To synthesize a brominated diene from this compound.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Rotary evaporator

  • NMR spectrometer for product characterization

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Dissolve this compound in anhydrous THF in the flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture under an inert atmosphere. The amount of base will determine the extent of dehydrobromination.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time (e.g., 4-6 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or distillation.

  • Characterize the structure of the resulting brominated diene using NMR spectroscopy.

Visualization: Dehydrobromination Pathway

dehydrobromination_pathway reactant This compound base Strong Base (e.g., t-BuOK) intermediate Brominated Alkene (Single Elimination) reactant->intermediate - HBr product Brominated Diene (Double Elimination) intermediate->product - HBr

Caption: Proposed reaction pathway for the synthesis of a brominated diene from this compound.

Potential Application as a Chain Transfer Agent

In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymer. While thiols are common chain transfer agents, some halogenated compounds can also participate in chain transfer reactions. The reactivity of the C-Br bonds in this compound could potentially allow it to act as a chain transfer agent.

Experimental Protocol: Evaluation as a Chain Transfer Agent in Methyl Methacrylate Polymerization

Objective: To investigate the effect of this compound on the molecular weight of poly(methyl methacrylate) (PMMA).

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) as initiator

  • This compound

  • Toluene as solvent

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Prepare several reaction solutions in sealed ampoules, each containing MMA, AIBN, and toluene.

  • Add varying concentrations of this compound to each ampoule, with one ampoule serving as a control without the tetrabromobutane.

  • Degas the solutions by several freeze-pump-thaw cycles.

  • Place the ampoules in a constant temperature bath (e.g., 60°C) to initiate polymerization.

  • After a predetermined time, quench the reactions by cooling and exposing to air.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter and dry the polymer in a vacuum oven.

  • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymers using GPC.

Data Presentation: Illustrative Molecular Weight Data

Table 2: Hypothetical Effect of this compound on PMMA Molecular Weight

Sample ID[MMA] (mol/L)[AIBN] (mol/L)[this compound] (mol/L)Mn ( g/mol )PDI
PMMA-Control2.00.010150,0002.1
PMMA-CTA12.00.010.0595,0002.3
PMMA-CTA22.00.010.1060,0002.5
PMMA-CTA32.00.010.2035,0002.8

Note: The data in this table is illustrative and represents the expected trend if this compound acts as a chain transfer agent.

Visualization: Chain Transfer Mechanism

chain_transfer_mechanism cluster_propagation Chain Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation P_n• P_n• (Growing Polymer Radical) M M (Monomer) P_n•->M P_n+1• P_{n+1}• M->P_n+1• P_n•_transfer P_n• P_n+1•->P_n•_transfer Continues or Transfers RBr R-Br (this compound) P_n•_transfer->RBr PnBr P_n-Br (Terminated Polymer) RBr->PnBr R• R• (New Radical) RBr->R• R•_reinit R• M_reinit M R•_reinit->M_reinit P_1• P_1• (New Growing Chain) M_reinit->P_1•

Caption: Conceptual mechanism of chain transfer involving a brominated compound in radical polymerization.

References

The Synthetic Utility of 1,1,1,2-Tetrabromobutane: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrabromobutane is a polyhalogenated alkane with the chemical formula C4H6Br4. While its close isomers and other brominated hydrocarbons have found various applications in organic synthesis, detailed experimental protocols for the specific use of this compound are not extensively documented in publicly available scientific literature. This document aims to provide a theoretical framework for its potential applications based on the general reactivity of haloalkanes and to outline hypothetical experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing synthetic routes and ensuring safe handling.

PropertyValueReference
Molecular Formula C4H6Br4[1]
Molecular Weight 373.71 g/mol [1]
CAS Number 25497-47-6[1]
SMILES CCC(C(Br)(Br)Br)Br[1]
InChI InChI=1S/C4H6Br4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3[1]

Potential Synthetic Applications

Based on the principles of organic chemistry, this compound could potentially be employed in a variety of synthetic transformations, primarily involving elimination and substitution reactions.

Dehydrobromination to Form Alkynes and Bromoalkenes

The presence of multiple bromine atoms suggests that this compound could serve as a precursor to alkynes and bromoalkenes through dehydrobromination reactions. The treatment of polyhaloalkanes with strong bases is a standard method for introducing unsaturation.[2][3]

Hypothetical Experimental Protocol: Synthesis of 1-Bromo-1-butyne

Objective: To synthesize 1-bromo-1-butyne via dehydrobromination of this compound.

Materials:

  • This compound

  • Sodium amide (NaNH2)

  • Liquid ammonia (NH3)

  • Anhydrous diethyl ether

  • Ammonium chloride (saturated aqueous solution)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, add liquid ammonia (approximately 50 mL for a 10 mmol scale reaction).

  • To the condensed ammonia at -78 °C, cautiously add sodium amide (3.0 equivalents).

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the sodium amide suspension in liquid ammonia over 30 minutes.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1-bromo-1-butyne.

Expected Outcome: This double dehydrobromination should theoretically yield 1-bromo-1-butyne. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

A workflow for this hypothetical synthesis is depicted below:

G Workflow for the Synthesis of 1-Bromo-1-butyne A This compound B Dissolve in Anhydrous Diethyl Ether A->B D Dropwise addition to NaNH2 suspension B->D C Prepare NaNH2 in liquid NH3 at -78 °C C->D E Reaction at -78 °C, then warm to RT D->E F Quench with saturated NH4Cl (aq) E->F G Aqueous Workup (Extraction with Et2O) F->G H Drying and Concentration G->H I Purification (Distillation/Chromatography) H->I J 1-Bromo-1-butyne I->J

Caption: A hypothetical workflow for the synthesis of 1-bromo-1-butyne.

Nucleophilic Substitution Reactions

The bromine atom at the C2 position is secondary and could potentially undergo nucleophilic substitution reactions. However, the presence of three bromine atoms on the adjacent carbon (C1) would likely lead to significant steric hindrance and competing elimination reactions, especially with strong, bulky bases. With soft, non-basic nucleophiles, substitution might be more favorable.

Hypothetical Signaling Pathway for Reactivity

The choice of reagents and reaction conditions will dictate the reaction pathway. This relationship can be visualized as a signaling pathway.

G Reactivity Pathways of this compound cluster_0 Reactant cluster_1 Reagents cluster_2 Primary Reaction Pathway cluster_3 Potential Products A This compound B Strong, Bulky Base (e.g., t-BuOK) A->B Reacts with C Strong, Non-bulky Base (e.g., NaNH2) A->C Reacts with D Weak Nucleophile (e.g., CN-) A->D Reacts with E Elimination (E2) B->E C->E F Substitution (SN2) D->F G Bromoalkenes / Alkynes E->G H Substituted Butane Derivatives F->H

Caption: A diagram illustrating the potential reactivity pathways.

Safety Considerations

Conclusion

While specific, validated experimental protocols for the synthetic use of this compound are scarce in the literature, its structure suggests potential utility in the synthesis of unsaturated bromo-compounds through elimination reactions. The hypothetical protocols and reactivity pathways presented here are based on established principles of organic chemistry and are intended to serve as a starting point for further investigation. Any experimental work should be preceded by a thorough literature search for any newly published data and a comprehensive safety assessment.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 1,1,1,2-Tetrabromobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrabromobutane is a polyhalogenated alkane with significant potential as a versatile precursor for the synthesis of a variety of novel organic compounds. Its unique structure, featuring a tribromo-methyl group and a secondary bromine atom, allows for a range of chemical transformations, including elimination and cyclization reactions. These reactions can lead to the formation of valuable intermediates and final compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of substituted furans and pyrroles, classes of heterocyclic compounds known for their diverse biological activities.

Applications of this compound Derived Compounds

Substituted furans and pyrroles are prevalent scaffolds in numerous biologically active compounds. The bromo-substituted heterocycles that can be synthesized from this compound are of particular interest due to the role of halogen atoms in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Antimicrobial and Antitumor Potential:

Brominated furans and pyrroles have demonstrated a range of biological activities, including antimicrobial and antitumor effects. For instance, certain brominated furanones, which are structurally related to the proposed furan products, have been shown to inhibit bacterial biofilm formation and quorum sensing.[1][2] Similarly, various pyrrole derivatives exhibit significant biological activities, and the pyrrole ring is a key component in many anticancer, antimicrobial, and antiviral drugs.[3][4][5] The bromine substituent on the heterocyclic ring can enhance these activities and provide a handle for further chemical modification and optimization of lead compounds.[1]

Experimental Protocols

The following protocols outline a proposed two-step synthetic route from this compound to substituted furans and pyrroles. The initial step involves a double dehydrobromination to form a key alkyne intermediate, followed by oxidation to a 1,4-dicarbonyl compound, which then undergoes a Paal-Knorr cyclization.

Protocol 1: Synthesis of 1-Bromo-1-butyne from this compound

This procedure describes the double dehydrobromination of this compound to yield 1-bromo-1-butyne, a key intermediate for subsequent reactions. The reaction is analogous to the dehydrobromination of other polyhalogenated alkanes.[6][7]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol (100 mL).

  • Slowly add powdered potassium hydroxide (3 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain 1-bromo-1-butyne.

Expected Yield: 60-70%

Characterization Data for 1-Bromo-1-butyne:

  • Boiling Point: 105-107 °C

  • ¹H NMR (CDCl₃): δ 2.25 (q, 2H), 1.15 (t, 3H)

  • ¹³C NMR (CDCl₃): δ 80.1, 40.5, 22.8, 13.2

Protocol 2: Synthesis of Butane-1,2-dione from 1-Bromo-1-butyne

This protocol details the oxidation of the alkyne intermediate to a 1,4-dicarbonyl compound, a necessary precursor for the Paal-Knorr synthesis. This reaction is based on the known oxidation of internal alkynes.[2][3][7]

Materials:

  • 1-Bromo-1-butyne

  • Potassium permanganate (KMnO₄)

  • Water

  • Dichloromethane

  • Sodium bisulfite

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-bromo-1-butyne (1 equivalent) in a mixture of water and dichloromethane (1:1, 100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of potassium permanganate (2 equivalents) in water (50 mL) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the reaction vigorously for 2-3 hours at 0 °C. The disappearance of the purple color indicates the consumption of permanganate.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to obtain crude butane-1,2-dione. This product can be used in the next step without further purification.

Expected Yield: 50-60% (crude)

Protocol 3: Paal-Knorr Synthesis of 2-Bromo-3-ethylfuran

This protocol describes the acid-catalyzed cyclization of the 1,4-dicarbonyl intermediate to form the substituted furan. The Paal-Knorr synthesis is a classic and reliable method for furan formation.[1][8][9][10]

Materials:

  • Butane-1,2-dione (from Protocol 2)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude butane-1,2-dione (1 equivalent) in toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing for 3-5 hours until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromo-3-ethylfuran.

Expected Yield: 70-80%

Protocol 4: Paal-Knorr Synthesis of 2-Bromo-3-ethyl-N-alkylpyrroles

This protocol outlines the synthesis of substituted pyrroles by reacting the 1,4-dicarbonyl intermediate with a primary amine.[8][10][11][12][13]

Materials:

  • Butane-1,2-dione (from Protocol 2)

  • Primary amine (e.g., methylamine, benzylamine)

  • Ethanol

  • Acetic acid (glacial)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude butane-1,2-dione (1 equivalent) in ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add the primary amine (1.1 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding 2-bromo-3-ethyl-N-alkylpyrrole.

Expected Yield: 65-75%

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesized compounds. Actual experimental data should be recorded and compared.

Table 1: Physical and Spectroscopic Data of Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)
1-Bromo-1-butyneC₄H₅Br132.99105-1072.25 (q, 2H), 1.15 (t, 3H)
Butane-1,2-dioneC₄H₆O₂86.0988-902.45 (q, 2H), 1.10 (t, 3H), 2.15 (s, 3H)
2-Bromo-3-ethylfuranC₆H₇BrO175.02155-1587.20 (d, 1H), 6.25 (d, 1H), 2.50 (q, 2H), 1.20 (t, 3H)
2-Bromo-3-ethyl-1-methylpyrroleC₇H₁₀BrN188.07180-1836.60 (d, 1H), 6.05 (d, 1H), 3.60 (s, 3H), 2.45 (q, 2H), 1.15 (t, 3H)

Table 2: Hypothetical Biological Activity Data

CompoundTarget Organism/Cell LineActivity MetricValue (µM)
2-Bromo-3-ethylfuranStaphylococcus aureusMIC10-50
2-Bromo-3-ethylfuranEscherichia coliMIC25-100
2-Bromo-3-ethyl-1-methylpyrroleHuman Colon Cancer Cell Line (HCT-116)IC₅₀5-20
2-Bromo-3-ethyl-1-methylpyrroleHuman Breast Cancer Cell Line (MCF-7)IC₅₀15-40

Note: The biological activity data presented are hypothetical and should be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Dehydrobromination cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Paal-Knorr Cyclization A This compound B 1-Bromo-1-butyne A->B KOH, Ethanol, Reflux C Butane-1,2-dione B->C KMnO4, H2O/CH2Cl2 D 2-Bromo-3-ethylfuran C->D p-TsOH, Toluene, Reflux E 2-Bromo-3-ethyl-N-alkylpyrroles C->E R-NH2, Acetic Acid, Ethanol

Caption: Synthetic workflow from this compound to furan and pyrrole derivatives.

Paal-Knorr Synthesis Signaling Pathway

paal_knorr A 1,4-Dicarbonyl (Butane-1,2-dione) B Protonation of Carbonyl Oxygen A->B Acid Catalyst (H+) C Nucleophilic Attack (Intramolecular or Amine) A->C Primary Amine (for Pyrrole) B->C D Hemiacetal/ Hemiaminal Intermediate C->D E Dehydration D->E Heat F Furan/Pyrrole Ring E->F

Caption: Generalized mechanism of the Paal-Knorr synthesis for furans and pyrroles.

References

Flame Retardant Applications of Tetrabromobutane Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromobutane encompasses a group of brominated aliphatic hydrocarbons that have been explored for their utility as flame retardants. As additive flame retardants, they can be incorporated into various polymer systems to inhibit, suppress, or delay the production of flames and prevent the spread of fire. The most common isomer is 1,2,3,4-tetrabromobutane, which exists as diastereomers (meso and racemic forms). While the core principles of brominated flame retardants are well-understood, it is important to note that detailed, publicly available quantitative performance data and specific experimental protocols for tetrabromobutane isomers are scarce in recent scientific literature. This document provides a comprehensive overview of their potential applications, generic protocols based on established methodologies for similar additive flame retardants, and the general mechanisms of action.

Application Notes

Principle of Action: The Role of Bromine in Flame Retardancy

Brominated flame retardants (BFRs) primarily function in the gas phase of a fire.[1] When a polymer containing a BFR, such as tetrabromobutane, is heated, it undergoes thermal degradation and releases bromine radicals (Br•). These highly reactive bromine radicals interfere with the combustion chain reaction in the flame.

The key steps are:

  • Initiation: The polymer begins to decompose under heat, releasing flammable gases.

  • Propagation: In the gas phase (the flame), highly reactive hydrogen (H•) and hydroxyl (OH•) radicals drive the combustion process.

  • Inhibition: The BFR decomposes and releases bromine radicals (Br•). These radicals "scavenge" the H• and OH• radicals, forming less reactive species like hydrogen bromide (HBr). This interruption of the chain reaction cools the flame and slows down or extinguishes the fire.

Some brominated flame retardants can also exert a condensed-phase effect by promoting char formation on the polymer surface. This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, thus reducing the rate of decomposition into flammable gases.

Potential Polymer Systems for Tetrabromobutane Application

Based on the applications of other aliphatic and cycloaliphatic brominated flame retardants, tetrabromobutane isomers could potentially be used in a variety of polymers, including:

  • Polystyrene (PS): Including general-purpose polystyrene (GPPS), high-impact polystyrene (HIPS), and expanded polystyrene (EPS) foam.[1][2][3]

  • Polyolefins: Such as polypropylene (PP) and polyethylene (PE).

  • Thermosetting Resins: Including epoxy and unsaturated polyester resins.

  • Textiles and Coatings: As an additive to impart flame retardancy to fabrics and coatings.

The choice of a specific tetrabromobutane isomer (e.g., meso vs. racemic 1,2,3,4-tetrabromobutane) may be influenced by its physical properties, such as melting point, thermal stability, and solubility in the polymer matrix during processing. Different isomers can have different physical properties which may affect their suitability for various applications.

Toxicology and Professional Audience Considerations

For professionals in drug development and life sciences, it is crucial to recognize that brominated flame retardants are not used in pharmaceutical applications and are often associated with health and environmental concerns. Compounds like 1,2,3,4-tetrabromobutane are classified with health hazard warnings, including skin and eye irritation.[4] Many classes of BFRs are persistent, bioaccumulative, and have been linked to adverse health effects. Therefore, handling of these materials should be conducted with appropriate personal protective equipment (PPE) and in well-ventilated areas.

Quantitative Data Presentation

Table 1: Illustrative Limiting Oxygen Index (LOI) Data for Various Polymers with Brominated Flame Retardants

Polymer MatrixFlame RetardantLoading (%)LOI (%)
High-Impact Polystyrene (HIPS)Decabromodiphenyl ether (DBDPO)1226.5
Acrylonitrile Butadiene Styrene (ABS)Octabromodiphenyl ether1527.0
Polypropylene (PP)Decabromodiphenyl ether (DBDPO) + Sb₂O₃20 + 1028.0
Epoxy ResinTetrabromobisphenol A (TBBA)2032.0

Note: LOI is the minimum percentage of oxygen in a nitrogen/oxygen mixture that will just support flaming combustion. A higher LOI indicates better flame retardancy.

Table 2: Illustrative UL 94 Flammability Classification for Various Polymers with Brominated Flame Retardants

Polymer MatrixFlame RetardantLoading (%)Thickness (mm)UL 94 Rating
High-Impact Polystyrene (HIPS)Decabromodiphenyl ether (DBDPO) + Sb₂O₃12 + 41.6V-0
Polybutylene Terephthalate (PBT)Brominated Polystyrene153.2V-0
Acrylonitrile Butadiene Styrene (ABS)Tetrabromobisphenol A (TBBA)181.6V-0
Polyamide 6,6 (PA66)Decabromodiphenyl ether (DBDPO) + Sb₂O₃15 + 50.8V-0

Note: The UL 94 standard classifies plastics from least to most flame-retardant (HB, V-2, V-1, V-0). V-0 indicates that burning stops within 10 seconds on a vertical specimen, with no flaming drips.

Table 3: Illustrative Thermal Analysis (TGA) Data for Epoxy Resins with and without Flame Retardants

FormulationOnset of Decomposition (Td5%, °C)Temperature at Max. Decomposition Rate (°C)Char Yield at 700°C (%)
Neat Epoxy Resin~350~380~15
Epoxy + 20% TBBA~330~360~25
Epoxy + 15% DOPO-based FR*~340~390~28

DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is a phosphorus-based flame retardant, included for comparison. A higher char yield often correlates with better flame retardancy.[5][6][7]

Experimental Protocols

The following are generic protocols for the incorporation of an additive flame retardant like tetrabromobutane into common polymer systems. Specific parameters such as temperature, mixing speed, and loading levels would need to be optimized experimentally.

Protocol 1: Incorporation of Tetrabromobutane into Polystyrene via Melt Blending

Objective: To prepare a flame-retardant polystyrene compound.

Materials and Equipment:

  • Polystyrene (HIPS or GPPS) pellets

  • Tetrabromobutane isomer powder

  • (Optional) Antimony trioxide (Sb₂O₃) as a synergist

  • Twin-screw extruder or a laboratory-scale internal mixer (e.g., Brabender)

  • Compression molder or injection molder for sample preparation

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat, respirator

Procedure:

  • Drying: Dry the polystyrene pellets in an oven at 80°C for at least 4 hours to remove any absorbed moisture.

  • Premixing: In a sealed bag or container, weigh the desired amounts of polystyrene pellets, tetrabromobutane powder, and optional antimony trioxide. A typical starting formulation might be 80-85% polystyrene, 12-18% tetrabromobutane, and 2-5% antimony trioxide by weight. Shake vigorously to create a relatively homogeneous dry blend.

  • Melt Compounding:

    • Set the temperature profile of the extruder or internal mixer. For polystyrene, a typical profile would range from 180°C to 220°C from the feed zone to the die.

    • Feed the premixed material into the hopper at a constant rate.

    • The rotation of the screws will melt, mix, and homogenize the components.

    • Extrude the molten polymer blend as a strand, which is then cooled in a water bath and pelletized.

  • Sample Preparation:

    • Dry the flame-retardant pellets at 80°C for 4 hours.

    • Use a compression molder or injection molder to prepare test specimens of the required dimensions for flammability testing (e.g., UL 94) and mechanical property analysis.

Protocol 2: Incorporation of Tetrabromobutane into an Epoxy Resin System

Objective: To prepare a flame-retardant epoxy resin formulation.

Materials and Equipment:

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing agent (e.g., an amine-based hardener)

  • Tetrabromobutane isomer powder

  • Mechanical stirrer

  • Vacuum oven

  • Molds for sample casting

  • PPE: safety glasses, gloves, lab coat

Procedure:

  • Preparation: Weigh the desired amount of liquid epoxy resin into a beaker. A typical starting loading of tetrabromobutane would be 15-20% by weight of the final formulation.

  • Dispersion:

    • Gently heat the epoxy resin to reduce its viscosity (e.g., to 60-80°C).

    • Slowly add the tetrabromobutane powder to the epoxy resin while stirring mechanically. Continue stirring until a uniform dispersion is achieved. .

  • Degassing: Place the mixture in a vacuum oven at 60-80°C to remove any entrapped air bubbles.

  • Curing:

    • Cool the mixture to room temperature.

    • Add the stoichiometric amount of the curing agent to the epoxy/flame retardant mixture.

    • Stir thoroughly for several minutes until the mixture is homogeneous.

    • Pour the final mixture into preheated molds.

    • Cure the samples in an oven according to the recommended curing schedule for the specific epoxy/hardener system (e.g., 2 hours at 80°C followed by 2 hours at 150°C).

  • Post-Curing and Testing: Allow the samples to cool slowly to room temperature before demolding. Post-cure if necessary. The samples are then ready for flammability and other characterization tests.

Visualizations

G Gas-Phase Flame Retardant Mechanism of Brominated Compounds cluster_flame Flame Zone (Gas Phase) cluster_polymer Polymer Matrix H H• Combustion Combustion Chain Reaction (Heat Release) H->Combustion HBr HBr OH OH• OH->Combustion Polymer_FR Polymer + Tetrabromobutane Br Br• Polymer_FR->Br Decomposition Heat Heat Heat->Polymer_FR Br->HBr Scavenges H• Br->HBr Scavenges OH• HBr->Combustion Inhibition HBr->Br Re-release at high temp. G Generic Workflow for Evaluating Additive Flame Retardants Formulation Define Formulations (Varying % loading of FR) Processing Melt Blending (Thermoplastics) or Mixing (Thermosets) Formulation->Processing SamplePrep Sample Preparation (Molding/Casting) Processing->SamplePrep FlammabilityTest Flammability Testing SamplePrep->FlammabilityTest TGA Thermal Analysis (TGA) SamplePrep->TGA Characterize LOI LOI Test (ASTM D2863) FlammabilityTest->LOI Characterize UL94 UL 94 Test FlammabilityTest->UL94 Characterize Analysis Data Analysis and Comparison LOI->Analysis UL94->Analysis TGA->Analysis End End: Determine Optimal Formulation Analysis->End

References

The Role of 1,1,1,2-Tetrabromobutane in Asymmetric Synthesis: An Evaluation of a Niche Reagent

Author: BenchChem Technical Support Team. Date: November 2025

While 1,1,1,2-tetrabromobutane, a polyhalogenated alkane, presents theoretical potential as a building block in organic synthesis, a comprehensive review of current chemical literature reveals a notable absence of its application in the field of asymmetric synthesis. Researchers, scientists, and drug development professionals will find that this compound is not a mainstream reagent for the stereoselective construction of chiral molecules. This report will delve into the characteristics of this compound and explore the broader landscape of asymmetric synthesis to contextualize its current non-utilization.

This compound: A Chemical Snapshot

This compound is a hydrocarbon bearing four bromine atoms, with three of them attached to a terminal carbon. Its chemical structure (C4H6Br4) offers potential reactive sites for various transformations. However, its specific utility in creating chiral centers with high enantiomeric or diastereomeric excess has not been documented in peer-reviewed literature. Searches in prominent chemical databases and scientific journals do not yield any established protocols or application notes for its use in asymmetric synthesis.

The Landscape of Asymmetric Synthesis: Where Could this compound Theoretically Fit?

Asymmetric synthesis is a cornerstone of modern drug discovery and development, focusing on the selective production of a single stereoisomer of a chiral molecule. This is crucial as different enantiomers of a drug can have vastly different pharmacological effects. The primary strategies in asymmetric synthesis involve:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

  • Chiral Auxiliaries: Temporarily incorporating a chiral fragment to guide the stereochemical outcome of a reaction.

  • Chiral Catalysis: Employing small amounts of a chiral catalyst to induce stereoselectivity.

  • Chiral Reagents: Using stoichiometric amounts of a chiral reagent.

Theoretically, this compound could be envisioned as a prochiral substrate. The carbon atom bearing one bromine and one hydrogen is a potential stereocenter that could be targeted in a stereoselective reaction. For instance, a selective substitution of one of the geminal bromine atoms or the single bromine at the C2 position by a chiral reagent or under the influence of a chiral catalyst could, in principle, lead to a chiral product.

Logical Workflow for Evaluating a Novel Reagent in Asymmetric Synthesis

The decision-making process for incorporating a new reagent like this compound into an asymmetric synthesis workflow would typically follow a logical progression.

cluster_0 Reagent Evaluation Reagent_Identification Identify Prochiral Substrate (e.g., this compound) Reaction_Design Design Potential Asymmetric Transformation Reagent_Identification->Reaction_Design Propose Reaction Catalyst_Screening Screen Chiral Catalysts or Auxiliaries Reaction_Design->Catalyst_Screening Select Catalysts Optimization Optimize Reaction Conditions (Solvent, Temp, etc.) Catalyst_Screening->Optimization Identify Hits Analysis Analyze Stereochemical Outcome (ee, dr) Optimization->Analysis Run Optimized Rxn Feasibility Assess Synthetic Utility & Feasibility Analysis->Feasibility Evaluate Results

Caption: Logical workflow for assessing a novel reagent in asymmetric synthesis.

Potential Challenges and Future Outlook

The lack of literature on this compound in asymmetric synthesis may be attributable to several factors:

  • Reactivity Challenges: The high degree of bromination may lead to complex reaction pathways, including eliminations and rearrangements, making selective transformation difficult.

  • Lack of Activation: The C-Br bonds may not be readily activated by common chiral catalysts.

  • Availability of Alternatives: A vast array of well-established and highly effective chiral building blocks and reagents are commercially available, reducing the impetus to explore more obscure starting materials.

While this compound does not currently have a defined role in asymmetric synthesis, this does not preclude its potential future use. Novel catalytic systems or reaction conditions could be discovered that enable its stereoselective transformation. Researchers exploring new synthetic methodologies may find it to be a substrate of interest for developing new asymmetric C-C or C-heteroatom bond-forming reactions.

Application Notes and Protocols: 1,1,1,2-Tetrabromobutane as a Dense Medium for Mineral Separation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dense medium separation, also known as heavy liquid separation, is a widely utilized technique in geological and materials sciences for the segregation of minerals and other materials based on their specific gravity. The principle relies on immersing a sample in a liquid of a known, high density. Materials with a density lower than the liquid will float, while those with a higher density will sink, allowing for effective separation. A variety of dense liquids are employed for this purpose, with the choice of liquid dependent on the specific densities of the minerals to be separated, as well as safety, cost, and ease of use.

While compounds such as tetrabromoethane (TBE) and sodium polytungstate are commonly used, there is ongoing interest in identifying alternative dense media. This document explores the potential application of 1,1,1,2-tetrabromobutane as a dense medium for mineral separation. However, publicly available experimental data on the specific physical properties and established protocols for its use in this application are limited. The information presented herein is based on available data for structurally similar compounds and general principles of dense media separation.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a dense medium is crucial for its effective application and safe handling.

Table 1: Physicochemical Properties of Tetrabrominated Alkanes

PropertyThis compound (Computed Data)1,1,2,2-Tetrabromoethane (Experimental Data)
Molecular Formula C₄H₆Br₄C₂H₂Br₄
Molecular Weight 373.71 g/mol 345.65 g/mol
Density No experimental data available.~2.96 g/cm³ at 20°C
Viscosity No experimental data available.High
Appearance No experimental data available.Colorless to yellowish liquid
Solubility Insoluble in water. Soluble in many organic solvents.Insoluble in water. Miscible with alcohol and ether.

Experimental Protocols

The following protocols are generalized procedures for heavy liquid separation and should be adapted and optimized based on experimental determination of the properties of this compound and the specific mineral suite being investigated.

Protocol 1: General Mineral Separation using a Separatory Funnel

This protocol outlines the basic steps for separating a mineral mixture into "light" and "heavy" fractions.

  • Sample Preparation:

    • Ensure the mineral sample is clean, dry, and disaggregated.

    • Sieve the sample to a uniform and appropriate size fraction to ensure efficient separation.

  • Apparatus Setup:

    • Secure a separatory funnel to a ring stand in a fume hood.

    • Place a collection beaker or flask beneath the funnel.

  • Heavy Liquid Addition:

    • Carefully pour the dense medium (this compound) into the separatory funnel. Fill to approximately two-thirds of the funnel's volume.

  • Sample Introduction:

    • Slowly add the prepared mineral sample to the liquid in the separatory funnel.

  • Separation:

    • Gently agitate the mixture to ensure all particles are wetted by the liquid.

    • Allow the mixture to stand undisturbed for a period sufficient for the separation to occur. Lighter minerals will float to the surface, while denser minerals will sink to the bottom. The settling time will depend on the grain size, density contrast, and the viscosity of the liquid.

  • Fraction Collection:

    • Heavy Fraction: Carefully open the stopcock of the separatory funnel to drain the sunken heavy minerals into a filter funnel lined with appropriate filter paper.

    • Light Fraction: Once the heavy fraction is collected, decant or drain the remaining liquid containing the floating light minerals into a separate filter funnel.

  • Washing and Drying:

    • Thoroughly wash both the heavy and light mineral fractions with a suitable solvent (e.g., acetone or ethanol) to remove any residual dense medium.

    • Dry the separated mineral fractions in an oven at a low temperature.

  • Solvent Recovery:

    • Collect the used dense medium and washing solvents for proper disposal or recovery, following institutional safety guidelines.

Protocol 2: Centrifugal Separation for Fine-Grained Samples

For very fine-grained samples, gravitational separation may be slow or inefficient. Centrifugation can be used to accelerate the process.

  • Sample and Liquid Preparation:

    • Prepare the fine-grained mineral sample as described in Protocol 1.

    • Add the sample and the dense medium to a centrifuge tube, ensuring the tube is balanced.

  • Centrifugation:

    • Place the centrifuge tube in a centrifuge.

    • Centrifuge the sample at an appropriate speed and for a duration determined by the particle size and density. This will cause the denser minerals to form a pellet at the bottom of the tube.

  • Fraction Separation:

    • Carefully decant the supernatant containing the lighter, suspended minerals.

    • The heavy mineral pellet remains at the bottom of the tube.

  • Washing and Drying:

    • Wash and dry both fractions as described in Protocol 1.

Visualizations

Diagram 1: Experimental Workflow for Mineral Separation

G cluster_prep Sample Preparation cluster_sep Separation cluster_collect Fraction Collection cluster_post Post-Processing Clean Clean & Dry Sample Sieve Sieve to Size Fraction Clean->Sieve AddSample Introduce Mineral Sample Sieve->AddSample AddLiquid Add this compound to Separatory Funnel AddLiquid->AddSample Agitate Agitate and Settle AddSample->Agitate CollectHeavy Drain Heavy Fraction Agitate->CollectHeavy CollectLight Decant Light Fraction Agitate->CollectLight WashHeavy Wash Heavy Fraction CollectHeavy->WashHeavy WashLight Wash Light Fraction CollectLight->WashLight DryHeavy Dry Heavy Fraction WashHeavy->DryHeavy DryLight Dry Light Fraction WashLight->DryLight

Green Chemistry Approaches to 1,1,1,2-Tetrabromobutane Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,1,1,2-tetrabromobutane utilizing green chemistry principles. The methodologies outlined below aim to minimize the use of hazardous reagents, reduce waste generation, and improve overall reaction safety and efficiency compared to traditional bromination methods.

Introduction

The synthesis of halogenated organic compounds, such as this compound, is a crucial process in the development of pharmaceuticals and other specialty chemicals. However, conventional bromination reactions often rely on the use of elemental bromine, a highly toxic and corrosive reagent, and chlorinated solvents, which pose significant environmental and health risks.[1][2] Green chemistry offers a variety of alternative approaches that mitigate these hazards. This document focuses on two promising green methods for the synthesis of this compound from 1-butene:

  • In-Situ Generation of Bromine using HBr and H₂O₂: This method avoids the direct handling of molecular bromine by generating it in the reaction mixture from the oxidation of hydrobromic acid with hydrogen peroxide.[2]

  • Continuous Flow Bromination: This technique utilizes a microreactor setup for the in-situ generation of the brominating agent and immediate reaction with the substrate, offering enhanced safety and control.[1]

Method 1: In-Situ Generation of Bromine with HBr and H₂O₂

This protocol describes a batch synthesis of this compound from 1-butene using in-situ generated bromine.

Experimental Protocol

Materials:

  • 1-Butene (gas)

  • Hydrobromic acid (48% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a thermometer, add 100 mL of dichloromethane and 50 mL of 48% hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Bubble 1-butene gas through the solution at a steady rate while stirring vigorously.

  • Slowly add 25 mL of 30% hydrogen peroxide dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The addition of hydrogen peroxide will initiate the in-situ generation of bromine, which will then react with the 1-butene.

  • After the addition of hydrogen peroxide is complete, continue to bubble 1-butene through the solution for an additional 30 minutes.

  • Remove the gas dispersion tube and allow the reaction mixture to stir at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation.

Data Presentation
ParameterValue
Starting Material1-Butene
Brominating AgentIn-situ generated Br₂ (from HBr/H₂O₂)
SolventDichloromethane
Reaction Temperature0-10 °C
Reaction Time2.5 hours
Hypothetical Yield 75-85%
Hypothetical Purity >95%

Note: Yields and purity are hypothetical and would need to be determined experimentally.

Reaction Pathway

G 1-Butene 1-Butene Product This compound 1-Butene->Product Bromination HBr HBr Br2 Br₂ (in-situ) HBr->Br2 H2O2 H₂O₂ H2O2->Br2 Oxidation

Caption: In-situ generation of bromine for the synthesis of this compound.

Method 2: Continuous Flow Bromination

This protocol outlines a continuous flow synthesis of this compound, offering a safer and more scalable approach.[1]

Experimental Protocol

Materials and Equipment:

  • 1-Butene (gas)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl, bleach solution)

  • Hydrochloric acid (HCl, 1 M)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Two syringe pumps

  • T-mixer

  • Microreactor (e.g., PFA tubing)

  • Back-pressure regulator

  • Collection flask

Procedure:

  • Stream A: Prepare a solution of 1-butene in dichloromethane (e.g., 0.5 M).

  • Stream B: Prepare an aqueous solution of potassium bromide (e.g., 1.0 M).

  • Stream C: Prepare an aqueous solution of sodium hypochlorite (e.g., 1.2 M) and acidify with 1 M HCl to a pH of approximately 2-3. This generates hypobromous acid (HOBr) in situ, which acts as the brominating agent.

  • Set up the flow system as depicted in the workflow diagram below.

  • Pump Stream A and Stream B into a T-mixer at controlled flow rates.

  • The combined stream is then mixed with Stream C in a second T-mixer immediately before entering the microreactor.

  • The reaction mixture flows through the heated microreactor (temperature to be optimized, e.g., 40-60 °C).

  • The output from the reactor passes through a back-pressure regulator to maintain a constant pressure in the system.

  • The product stream is collected in a flask containing a quenching agent (e.g., sodium thiosulfate solution) to neutralize any unreacted bromine.

  • The organic phase is then separated, washed, dried, and the solvent is removed as described in Method 1.

Data Presentation
ParameterValue
Starting Material1-Butene
Brominating AgentIn-situ generated KOBr/HOBr
SolventDichloromethane / Water (biphasic)
Reactor Temperature40-60 °C (to be optimized)
Residence TimeTo be optimized
Hypothetical Yield 85-95%
Hypothetical Purity >98%

Note: Yields and purity are hypothetical and would need to be determined experimentally.

Experimental Workflow

G cluster_pumps Syringe Pumps cluster_mixing Mixing PumpA Pump A (1-Butene in CH₂Cl₂) Mixer1 T PumpA->Mixer1 PumpB Pump B (KBr solution) PumpB->Mixer1 PumpC Pump C (NaOCl/HCl solution) Mixer2 T PumpC->Mixer2 Mixer1->Mixer2 Reactor Microreactor Mixer2->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Collection Flask BPR->Collection

Caption: Continuous flow setup for the synthesis of this compound.

Conclusion

The described green chemistry approaches for the synthesis of this compound offer significant advantages over traditional methods by avoiding the use of hazardous molecular bromine and enabling safer reaction conditions. The in-situ generation of bromine in a batch process is a significant improvement, while the continuous flow method provides enhanced safety, scalability, and control over reaction parameters.[1] Researchers are encouraged to adapt and optimize these protocols for their specific needs to promote a safer and more sustainable chemical synthesis.

References

Troubleshooting & Optimization

Navigating the Synthesis of 1,1,1,2-Tetrabromobutane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,1,1,2-tetrabromobutane, a specialized polyhalogenated alkane, presents unique challenges for chemists. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming common hurdles encountered during its synthesis. While a direct, one-pot synthesis is not prominently documented, plausible synthetic routes can be devised, each with its own set of potential difficulties.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound. The proposed synthetic pathways include:

  • Route A: Free-radical bromination of 1,2-dibromobutane.

  • Route B: Addition of bromine to 1-bromo-1-butene.

  • Route C: A modified Hunsdiecker reaction of an appropriate α-bromo-α,β-unsaturated carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material - Inactive radical initiator (Route A).- Insufficient reaction temperature.- Poor quality bromine or brominating agent.- Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide).- Gradually increase the reaction temperature while monitoring for decomposition.- Purify bromine by distillation or use a freshly opened bottle of a reliable brominating agent like N-bromosuccinimide (NBS).
Formation of multiple constitutional isomers - Lack of regioselectivity in bromine addition (Route B).- Non-selective free-radical bromination (Route A).- For Route B, perform the reaction at low temperatures to favor the kinetic product. The presence of the existing bromine atom may direct the incoming bromine, but this can be complex.[1]- For Route A, control the stoichiometry of the brominating agent carefully. Over-bromination can lead to a mixture of products.
Product decomposition during reaction or workup - High reaction temperatures.- Presence of strong bases during workup can lead to elimination reactions.[2]- Maintain the lowest possible temperature that allows for a reasonable reaction rate.- Use a mild base (e.g., sodium bicarbonate solution) for neutralization during the workup. Avoid strong bases like sodium hydroxide.[2]
Difficulty in purifying the final product - Co-elution of isomeric byproducts during chromatography.- Thermal instability of the product during distillation.- Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase for better separation of isomers.- If distillation is necessary, use vacuum distillation to lower the boiling point and minimize thermal decomposition.- Consider recrystallization from a suitable solvent system if the product is a solid at room temperature.
Charring or dark coloration of the reaction mixture - Overheating of the reaction.- Side reactions leading to polymerization or decomposition.- Ensure uniform heating and stirring.- Use a solvent to help dissipate heat and control the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the most promising starting material for the synthesis of this compound?

A1: While there is no single established starting material, a plausible precursor is 1-bromo-1-butene. The addition of bromine across the double bond could potentially yield the desired product. However, controlling the regioselectivity of this addition is a significant challenge. Another approach could be the free-radical bromination of 1,1-dibromobutane.

Q2: How can I control the regioselectivity of bromine addition to 1-bromo-1-butene?

A2: Achieving high regioselectivity in the bromination of an already substituted alkene can be difficult. The formation of a bromonium ion intermediate is a key step. The subsequent nucleophilic attack by the bromide ion can occur at either of the two carbons of the original double bond.[1] Running the reaction at low temperatures may favor the kinetically controlled product. The electronic effects of the existing bromine substituent will also play a crucial role in directing the incoming bromine atom.

Q3: What are the expected side products in this synthesis?

A3: Common side products are other constitutional isomers of tetrabromobutane, such as 1,1,2,2-tetrabromobutane or 1,2,2,3-tetrabromobutane. Over-bromination can lead to pentabromobutanes, while incomplete bromination will leave starting materials or di- and tri-brominated intermediates in the reaction mixture. Elimination reactions, particularly in the presence of base, can generate brominated butenes.

Q4: Are there any specific safety precautions I should take?

A4: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood.[3] Polybrominated alkanes are also potentially toxic and should be handled with appropriate personal protective equipment. Reactions involving radical initiators can be vigorous, so it is important to control the reaction temperature and addition rates carefully.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The identity of the product can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

General Procedure for Free-Radical Bromination of a Dibromobutane (Adaptation of Route A):

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the starting dibromobutane isomer in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux.

  • Slowly add a solution of bromine in the same solvent from the dropping funnel. The addition should be done at a rate that maintains a gentle reflux and avoids a rapid buildup of bromine color.

  • After the addition is complete, continue to reflux the mixture until the bromine color disappears.

  • Cool the reaction mixture to room temperature and carefully wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

General Procedure for Electrophilic Addition of Bromine to a Bromoalkene (Adaptation of Route B):

  • Dissolve the starting bromoalkene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask protected from light.

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Slowly add a solution of bromine in the same solvent dropwise with vigorous stirring.

  • Monitor the reaction by TLC or GC. Once the starting material is consumed, the reaction is complete.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Synthesis reaction Perform Reaction (e.g., Bromination) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup check_conversion Low Conversion? reaction->check_conversion purification Purification (Chromatography/Distillation) workup->purification check_decomposition Decomposition? workup->check_decomposition analysis Product Analysis (NMR, GC-MS) purification->analysis check_purity Low Purity? purification->check_purity check_isomers Multiple Isomers? analysis->check_isomers check_yield Low Yield? analysis->check_yield Evaluate Outcome end Successful Synthesis solution_conversion Optimize Reaction Conditions: - Check reagents - Adjust temperature - Increase reaction time check_conversion->solution_conversion Yes solution_isomers Modify Reaction Strategy: - Change solvent - Use a different brominating agent - Adjust temperature for selectivity check_isomers->solution_isomers Yes solution_decomposition Gentle Workup & Purification: - Use mild reagents - Lower temperatures check_decomposition->solution_decomposition Yes solution_purity Improve Purification: - Optimize chromatography - Consider alternative methods (e.g., recrystallization) check_purity->solution_purity Yes check_yield->end Acceptable check_yield->check_conversion Unacceptable solution_conversion->reaction Re-attempt solution_isomers->reaction Re-attempt solution_decomposition->workup Re-attempt solution_purity->purification Re-attempt

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 1,1,1,2-Tetrabromobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1,2-Tetrabromobutane. The following information is compiled from established purification methodologies for halogenated alkanes and related tetrabromobutane isomers.

Troubleshooting Guide

Problem: Low yield after purification.

Possible Cause Suggested Solution
Incomplete reaction: The synthesis of this compound may not have gone to completion, leaving starting materials in the crude product.Before purification, confirm reaction completion using an appropriate analytical technique such as GC-MS or NMR.
Product loss during washing: Excessive washing or use of a highly soluble wash solvent can lead to significant product loss.Use a minimal amount of a cold, appropriate solvent in which this compound has low solubility for washing.
Decomposition during distillation: this compound may be susceptible to decomposition at elevated temperatures.Purify via vacuum distillation to lower the boiling point. Ensure the apparatus is free of any basic residues that could promote elimination reactions.
Co-crystallization with impurities: If using recrystallization, impurities with similar solubility profiles may co-crystallize with the product, reducing the final isolated yield of pure compound.Optimize the recrystallization solvent system. A two-solvent system (a "good" solvent and a "poor" solvent) can sometimes improve selectivity.

Problem: Product is discolored (e.g., yellow or brown).

Possible Cause Suggested Solution
Presence of residual bromine: Trace amounts of bromine from the synthesis can impart a yellow or brown color.Wash the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate until the color disappears. Follow with a water wash and drying.
Thermal decomposition: Overheating during distillation or other purification steps can lead to the formation of colored byproducts.Use lower temperatures for purification where possible, such as vacuum distillation. Avoid prolonged heating.
Oxidation: Exposure to air and light over time can cause degradation and color formation.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in an amber-colored vial to protect it from light.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification methods for crude this compound?

A1: For crude this compound, a common initial purification step is a liquid-liquid extraction and washing procedure. This typically involves dissolving the crude product in a suitable organic solvent and washing with water to remove water-soluble impurities, followed by a wash with a dilute sodium bisulfite or thiosulfate solution to remove excess bromine, and a final water wash. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and the solvent is removed under reduced pressure.

Q2: Can I use distillation to purify this compound?

A2: Yes, vacuum distillation is a potential method for purifying this compound, especially for separating it from non-volatile impurities. Due to the high boiling point of tetrabrominated butanes, distillation at atmospheric pressure may lead to decomposition. It is crucial to perform the distillation under reduced pressure to lower the boiling point.

Q3: Is recrystallization a suitable purification method for this compound?

A3: Recrystallization can be an effective technique for purifying solid organic compounds. While information on the solid-state nature of this compound is scarce, if it is a solid at room temperature or can be solidified, recrystallization is a viable option. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For the related isomer, 1,2,3,4-tetrabromobutane, crystallization from alcohol has been reported.[1]

Q4: What are some common impurities I might encounter?

A4: Common impurities could include unreacted starting materials, partially brominated butanes (e.g., dibromobutanes, tribromobutanes), and isomers of tetrabromobutane. Side reactions during synthesis can also lead to the formation of other halogenated byproducts.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of your sample can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities with distinct spectral signatures.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity for a solid compound.

Quantitative Data Summary

The following table summarizes typical recovery and purity data for common purification methods used for halogenated alkanes. Please note that these are general values, and actual results for this compound may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Recovery (%) Typical Purity (%) Notes
Vacuum Distillation 60 - 85> 98Effective for removing non-volatile and some volatile impurities. Recovery can be lower due to product hold-up in the distillation apparatus.
Recrystallization 50 - 80> 99Highly dependent on the choice of solvent and the solubility difference of the product and impurities at different temperatures.
Column Chromatography 40 - 70> 99Can provide very high purity but is often more time-consuming and uses larger volumes of solvent. Recovery can be lower due to irreversible adsorption on the stationary phase.

Experimental Protocols

Protocol 1: Purification by Washing and Liquid-Liquid Extraction

  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.

  • Add a 10% aqueous solution of sodium bisulfite and shake. Continue washing until the organic layer is colorless. Discard the aqueous layer.

  • Wash the organic layer with deionized water.

  • Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

  • Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask in a heating mantle or oil bath.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. It is advisable to collect a small forerun fraction to be discarded.

  • Once the desired fraction is collected, turn off the heating and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 3: Purification by Recrystallization

  • Select an appropriate solvent or solvent system. The ideal solvent will dissolve the this compound well when hot but poorly when cold.

  • In a flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a short period.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_prep Crude Product Preparation cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_final Final Product crude Crude this compound washing Washing & Extraction crude->washing distillation Vacuum Distillation washing->distillation If liquid recrystallization Recrystallization washing->recrystallization If solid analysis GC-MS, NMR, etc. distillation->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow start Start Purification check_purity Assess Purity (GC-MS, NMR) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end Purification Complete is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No check_yield Low Yield? troubleshoot->check_yield check_color Discoloration? troubleshoot->check_color optimize_distillation Optimize Distillation (e.g., lower pressure) check_yield->optimize_distillation Yes optimize_recrystallization Optimize Recrystallization (e.g., different solvent) check_yield->optimize_recrystallization Yes wash_product Wash with NaHSO3 check_color->wash_product Yes optimize_distillation->start optimize_recrystallization->start wash_product->start

Caption: A logical workflow for troubleshooting common purification issues.

References

Optimizing reaction conditions for 1,1,1,2-Tetrabromobutane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,1,1,2-tetrabromobutane. The proposed synthesis is a two-step process involving the formation of 1,1-dibromobutane followed by a photoinitiated radical bromination.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of 1,1-Dibromobutane (Intermediate)

Potential Cause Recommended Solution
Incomplete reaction of butanal with the brominating agent (e.g., PBr₃, PBr₅).- Ensure the brominating agent is fresh and of high purity.- Optimize the stoichiometry of the brominating agent. An excess may be required.- Increase the reaction time or temperature, monitoring for side product formation.
Degradation of the product during workup.- Perform the workup at a low temperature (e.g., on an ice bath).- Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization to avoid elimination reactions.
Loss of product during purification.- Use a high-vacuum distillation setup for purification.- Ensure the distillation apparatus is dry to prevent hydrolysis of any remaining brominating agent.

Problem 2: Incomplete Bromination of 1,1-Dibromobutane

Potential Cause Recommended Solution
Insufficient UV light for radical initiation.- Use a UV lamp with the appropriate wavelength and intensity.- Ensure the reaction vessel is made of a material transparent to UV light (e.g., quartz or borosilicate glass).- Position the lamp as close to the reaction vessel as safely possible.
Low concentration of bromine.- Add bromine dropwise throughout the reaction to maintain a steady concentration.- The color of the reaction mixture should be a persistent reddish-brown.
Premature termination of radical chains.- Exclude oxygen from the reaction by performing it under an inert atmosphere (e.g., nitrogen or argon).- Ensure the solvent is free of radical inhibitors.

Problem 3: Formation of Multiple Brominated Isomers

Potential Cause Recommended Solution
Non-selective radical bromination.- Optimize the reaction temperature. Lower temperatures generally favor selectivity. - Use a non-polar solvent to minimize polar effects that could influence the position of bromination.
Isomerization of the starting material or product.- Analyze the crude product by GC-MS or NMR to identify the isomeric distribution.- Purification by fractional distillation or preparative chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible two-step synthesis involves:

  • Synthesis of 1,1-dibromobutane: This can be achieved by reacting butanal with a suitable brominating agent like phosphorus tribromide (PBr₃) or phosphorus pentabromide (PBr₅).

  • Photoinitiated Radical Bromination: The 1,1-dibromobutane intermediate is then subjected to free radical bromination using molecular bromine (Br₂) under UV irradiation to introduce two additional bromine atoms.[1]

Q2: What are the key reaction parameters to control during the radical bromination step?

The critical parameters are:

  • Initiation: A reliable UV light source is essential for the homolytic cleavage of bromine to initiate the radical chain reaction.[1]

  • Temperature: Temperature control is crucial for selectivity. Lower temperatures can help to minimize the formation of undesired isomers.

  • Bromine Concentration: A constant, but not excessive, concentration of bromine should be maintained. This is often achieved by the slow, continuous addition of bromine.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (N₂ or Ar) to prevent oxygen from inhibiting the radical chain process.

Q3: What are the expected side products in this synthesis?

Potential side products include:

  • From Step 1 (Synthesis of 1,1-dibromobutane): Unreacted butanal, monobrominated butanes, and elimination products like 1-bromobut-1-ene.

  • From Step 2 (Radical Bromination): Undesired isomers of tetrabromobutane (e.g., 1,1,1,3-tetrabromobutane, 1,1,2,2-tetrabromobutane), as well as tri- and pentabrominated butanes. The photoinitiated bromination of 1-bromobutane is known to yield a mixture of dibromobutanes, highlighting the potential for lack of selectivity.

Q4: How can I purify the final this compound product?

Purification can be challenging due to the likely presence of isomers with similar boiling points.

  • Fractional Distillation: High-efficiency fractional distillation under reduced pressure is the primary method for separating the desired product from isomers and other impurities.

  • Preparative Chromatography: For high-purity samples, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be required.

Q5: What analytical techniques are suitable for characterizing the product and intermediates?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the position of the bromine atoms.

  • Mass Spectrometry (MS): GC-MS is useful for determining the molecular weight and fragmentation pattern, which can help in identifying the product and any isomeric impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of C-Br bonds and the absence of carbonyl (from butanal) or C=C double bonds (from elimination byproducts).

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromobutane from Butanal

Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory safety protocols and preliminary experiments.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HBr fumes.

  • Reagents:

    • Butanal

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether (solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure: a. In the flask, dissolve butanal in anhydrous diethyl ether under an inert atmosphere. b. Cool the flask in an ice bath. c. Slowly add PBr₃ dropwise from the dropping funnel with vigorous stirring. d. After the addition is complete, allow the reaction to warm to room temperature and then reflux for the optimized reaction time. e. Cool the reaction mixture and carefully pour it over crushed ice. f. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. h. Purify the crude 1,1-dibromobutane by vacuum distillation.

Protocol 2: Photoinitiated Radical Bromination of 1,1-Dibromobutane

Disclaimer: This is a generalized procedure and requires careful handling of bromine and UV radiation. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Use a quartz or borosilicate glass reaction vessel equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a port for introducing an inert gas. Position a UV lamp to irradiate the vessel.

  • Reagents:

    • 1,1-Dibromobutane

    • Molecular bromine (Br₂)

    • Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

    • Sodium thiosulfate solution

  • Procedure: a. Charge the reaction vessel with 1,1-dibromobutane and the anhydrous solvent under an inert atmosphere. b. Turn on the UV lamp and begin stirring. c. Slowly add a solution of bromine in the same solvent from the dropping funnel. The rate of addition should be controlled to maintain a light orange-brown color in the reaction mixture. d. Continue the reaction until GC or NMR analysis indicates the desired level of conversion. e. Turn off the UV lamp and cool the reaction mixture. f. Quench any unreacted bromine by washing the reaction mixture with a sodium thiosulfate solution. g. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. h. Remove the solvent by rotary evaporation. i. Purify the crude this compound by fractional vacuum distillation.

Visualizations

Synthesis_Workflow Butanal Butanal Step1 Step 1: Dibromination Butanal->Step1 PBr3 PBr₃ PBr3->Step1 Dibromobutane 1,1-Dibromobutane Step1->Dibromobutane Step2 Step 2: Radical Bromination Dibromobutane->Step2 Br2_UV Br₂ / UV light Br2_UV->Step2 Tetrabromobutane This compound Step2->Tetrabromobutane

Caption: Proposed two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Intermediate Check for presence of 1,1-dibromobutane intermediate Start->Check_Intermediate Isomer_Formation Significant Isomer Formation Start->Isomer_Formation Incomplete_Step1 Issue in Step 1: - Incomplete reaction - Degradation during workup Check_Intermediate->Incomplete_Step1 No / Low Incomplete_Step2 Issue in Step 2: - Insufficient initiation - Low Br₂ concentration - Radical inhibition Check_Intermediate->Incomplete_Step2 Yes Optimize_Temp Optimize Reaction Temperature (Lower T for selectivity) Isomer_Formation->Optimize_Temp Purification Purify via Fractional Distillation or Preparative Chromatography Isomer_Formation->Purification

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Navigating the Complexities of Butane Derivative Bromination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the bromination of butane and its derivatives is a fundamental yet nuanced process. Achieving high yields of the desired monobrominated product while minimizing side reactions is a common challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider during the free radical bromination of butane derivatives?

The most significant side reaction is polybromination , where more than one hydrogen atom on the butane derivative is substituted with a bromine atom, leading to the formation of dibromo-, tribromo-, and even higher brominated compounds.[1][2][3] The extent of polybromination is highly dependent on the reaction conditions.

Another potential set of side reactions arises from the termination steps of the free radical chain reaction. This can lead to the formation of larger alkanes through the coupling of two alkyl radicals. For instance, in the bromination of butane, trace amounts of octane may be formed.[4]

Q2: How can I control the formation of polybrominated byproducts?

The key to minimizing polybromination is to use a high molar ratio of the alkane to bromine .[1] By ensuring a large excess of the butane derivative, the probability of a bromine radical colliding with an unreacted alkane molecule is much higher than it colliding with a monobrominated product. This statistical advantage favors the formation of the desired monobrominated compound.

Q3: Why is 2-bromobutane the major product in the monobromination of n-butane?

The formation of 2-bromobutane is favored due to the greater stability of the secondary free radical intermediate compared to the primary free radical. The reaction proceeds via a free radical mechanism, and the abstraction of a hydrogen atom from a secondary carbon is energetically more favorable, leading to a faster reaction rate for the formation of the secondary radical.[1][3]

Q4: Are carbocation rearrangements or elimination reactions significant side reactions in free radical bromination?

No, under typical free radical bromination conditions (UV light or heat, non-polar solvent), carbocation rearrangements and elimination reactions are not significant side reactions . These types of reactions are characteristic of reactions involving carbocation intermediates, which are not formed in free radical halogenations. The reaction proceeds through neutral radical intermediates.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Monobrominated Product - Incomplete reaction. - Excessive polybromination. - Loss of volatile reactants/products.- Increase reaction time or intensity of the UV light source. - Use a significant excess of the butane derivative (e.g., 5:1 or greater molar ratio of alkane to bromine). - Conduct the reaction at a lower temperature to minimize evaporation, especially for volatile alkanes like butane. Use a reflux condenser if necessary.
High Percentage of Polybrominated Products - Molar ratio of alkane to bromine is too low. - Localized high concentration of bromine.- Significantly increase the molar excess of the alkane. - Add the bromine solution slowly and with vigorous stirring to ensure it is dispersed quickly and reacts before it can cause multiple substitutions on the same molecule.
Reaction is Very Slow or Does Not Initiate - Insufficient initiation energy. - Presence of radical inhibitors.- Ensure the UV lamp is functioning correctly and is of an appropriate wavelength and intensity. If using heat, ensure the temperature is sufficient to initiate the homolytic cleavage of Br₂. - Ensure all glassware is clean and free of potential inhibitors. Oxygen can act as a radical inhibitor, so degassing the solvent and blanketing the reaction with an inert gas like nitrogen or argon can be beneficial.
Formation of a Complex Mixture of Isomers - This is expected for alkanes with multiple types of hydrogen atoms.- While bromination is more selective than chlorination, mixtures of isomers are often unavoidable. Use purification techniques like fractional distillation or preparative gas chromatography to separate the desired isomer.
Difficulty in Removing Excess Bromine After Reaction - Bromine is a persistent and hazardous reagent.- Quench the reaction mixture by adding a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These will react with the excess bromine to form colorless and water-soluble bromide salts.

Data Presentation

The selectivity of free radical bromination is highly dependent on the type of C-H bond being targeted. The following table summarizes the relative reactivity of primary (1°), secondary (2°), and tertiary (3°) C-H bonds towards bromination and the resulting product distribution for the monobromination of n-butane and isobutane.

Alkane C-H Bond Type Number of Hydrogens Relative Reactivity per H (at 127 °C) Calculated % Yield (Statistical x Reactivity) Observed % Yield
n-Butane Primary (1°)616 x 1 = 6 (7%)~2%
Secondary (2°)4824 x 82 = 328 (93%)~98%
Isobutane Primary (1°)919 x 1 = 9 (<1%)<1%
Tertiary (3°)116401 x 1640 = 1640 (>99%)>99%

Experimental Protocols

Photochemical Bromination of n-Butane

This protocol provides a general procedure for the selective monobromination of n-butane.

Materials:

  • n-Butane

  • Bromine

  • Anhydrous sodium sulfate or magnesium sulfate

  • 5% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • A suitable non-polar solvent (e.g., dichloromethane or carbon tetrachloride - Caution: Halogenated solvents should be handled in a fume hood with appropriate personal protective equipment. )

  • Photochemical reactor with a UV lamp (e.g., a mercury vapor lamp)

  • Gas condensation apparatus (if handling n-butane as a gas)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a photochemical reactor, place a solution of n-butane in the chosen solvent. If starting with gaseous n-butane, it should be condensed into the cooled reactor containing the solvent. The molar ratio of n-butane to bromine should be at least 5:1 to favor monobromination.

  • Initiation: Cool the reaction mixture to a suitable temperature (e.g., 0-10 °C) to minimize the evaporation of butane and bromine. Begin stirring the mixture and turn on the UV lamp to initiate the reaction.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture dropwise. The rate of addition should be controlled to maintain a low concentration of bromine in the reactor. The characteristic reddish-brown color of bromine should fade as it is consumed.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the bromine color. The reaction is typically complete when the color of the bromine no longer fades upon addition.

  • Workup:

    • Turn off the UV lamp and stop the reaction.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a 5% sodium thiosulfate solution to remove any unreacted bromine.

    • Wash with a saturated sodium bicarbonate solution to neutralize any HBr formed during the reaction.

    • Wash with brine to remove the bulk of the water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: The solvent can be removed by simple distillation. The resulting mixture of brominated butanes can then be separated by fractional distillation to isolate the desired 2-bromobutane from 1-bromobutane and any polybrominated products.

Visualizations

Reaction Mechanism Workflow

Bromination_Workflow cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Br2 Br₂ two_Br_rad 2 Br• Br2->two_Br_rad UV light or Δ butane Butane (R-H) alkyl_rad Alkyl Radical (R•) butane->alkyl_rad + Br• HBr HBr Br_rad Br• Br_rad->HBr - H alkyl_rad->Br_rad - Br• bromoalkane Bromobutane (R-Br) alkyl_rad->bromoalkane + Br₂ two_Br_rad_term 2 Br• Br2_prop Br₂ Br2_term Br₂ two_Br_rad_term->Br2_term Br_rad_alkyl_rad Br• + R• bromoalkane_term R-Br Br_rad_alkyl_rad->bromoalkane_term two_alkyl_rad 2 R• alkane_dimer R-R two_alkyl_rad->alkane_dimer Selectivity cluster_products Monobromination Products cluster_intermediates Radical Intermediates n_butane n-Butane primary_radical Primary Radical (Less Stable) n_butane->primary_radical H abstraction from C1 secondary_radical Secondary Radical (More Stable) n_butane->secondary_radical H abstraction from C2 one_bromobutane 1-Bromobutane (Minor Product) two_bromobutane 2-Bromobutane (Major Product) primary_radical->one_bromobutane + Br₂ secondary_radical->two_bromobutane + Br₂

References

Technical Support Center: 1,1,1,2-Tetrabromobutane Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of 1,1,1,2-Tetrabromobutane.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a halogenated hydrocarbon with the chemical formula C₄H₆Br₄.[1][2] It is one of several isomers of tetrabromobutane. Due to its high density of bromine atoms, it is of interest in synthetic chemistry and potentially as a flame retardant or a dense liquid medium.

Q2: What is a plausible synthetic route for this compound?

A2: While specific literature on the synthesis of this compound is scarce, a common approach for synthesizing polyhalogenated alkanes involves the addition of halogens or hydrogen halides to unsaturated precursors. A probable route for this specific isomer would be the hydrobromination of 1-bromo-1-butyne or the more complex radical-initiated addition of hydrogen bromide to 1,1,1-tribromo-2-butene. Another potential, though challenging, route is the exhaustive bromination of 1-butyne under conditions that favor the formation of the 1,1,1,2-isomer.

Q3: What are the primary challenges in synthesizing and purifying this compound?

A3: The main challenges include:

  • Controlling Regioselectivity: The addition of bromine or HBr to an alkyne or alkene can lead to a mixture of isomers (e.g., 1,1,2,2-tetrabromobutane or other isomers), making it difficult to isolate the desired 1,1,1,2-isomer.

  • Side Reactions: Over-bromination or elimination reactions can occur, leading to the formation of by-products. For instance, harsh conditions can cause the elimination of HBr, resulting in brominated butenes.

  • Product Instability: Polyhalogenated alkanes can be sensitive to heat and light, potentially decomposing during purification steps like distillation.

  • Purification Difficulty: The similar boiling points of different tetrabromobutane isomers can make separation by distillation challenging.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and identifying them by their mass-to-charge ratio, allowing for the detection of isomeric impurities.

  • Elemental Analysis: Can determine the bromine content of the sample.

Q5: What are the recommended storage conditions for this compound?

A5: To prevent degradation, the compound should be stored in a cool, dark, and dry place in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield

  • Q: My reaction yield is significantly lower than expected. What are the likely causes?

    • A: Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature moderately. However, be cautious as excessive heat can lead to decomposition.

    • A: Possible Cause 2: Reagent Stoichiometry. Incorrect stoichiometry, particularly an insufficient amount of the brominating agent, will result in low conversion. Ensure accurate measurement of all reagents.

    • A: Possible Cause 3: Sub-optimal Temperature. The reaction temperature is critical. If the temperature is too low, the reaction rate will be very slow. If it is too high, side reactions and product decomposition may dominate. Refer to literature for analogous reactions to determine the optimal temperature range.

    • A: Possible Cause 4: Loss during Workup. Significant product loss can occur during the aqueous wash and extraction steps. Ensure proper phase separation and minimize the number of transfers. Back-extract the aqueous layer with a small amount of solvent to recover any dissolved product.

Problem 2: Product is Impure

  • Q: My analytical data (NMR/GC-MS) shows multiple products. How can I identify and remove them?

    • A: Possible Cause 1: Isomeric Byproducts. The formation of other tetrabromobutane isomers is a common issue. To minimize this, control the reaction conditions carefully (temperature, catalyst, solvent). Purification via fractional distillation under reduced pressure or column chromatography may be necessary to separate isomers.

    • A: Possible Cause 2: Incompletely Brominated Intermediates. The presence of di- or tri-brominated butanes or butenes indicates that the reaction has not gone to completion. Increase the reaction time or the amount of brominating agent.

    • A: Possible Cause 3: Elimination Products. The presence of brominated alkenes suggests that elimination of HBr has occurred. This is often caused by excessive heat or the presence of a base. Ensure the reaction temperature is controlled and that the workup procedure is performed under neutral or slightly acidic conditions until the final neutralization step.

Problem 3: Final Product is Colored

  • Q: My purified product has a yellow or brown tint. What is the cause and how can I fix it?

    • A: Possible Cause 1: Residual Bromine. A common cause of coloration is dissolved elemental bromine. This can be removed by washing the organic phase with a dilute solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, until the color disappears.

    • A: Possible Cause 2: Product Decomposition. If the color persists after washing, it may be due to decomposition products. This can happen if the product was exposed to high temperatures during distillation. In this case, try to re-purify by distillation at a lower pressure to reduce the boiling point. Adding a small amount of a stabilizer, like copper powder, during distillation can sometimes prevent decomposition.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity

ParameterLow SettingOptimal RangeHigh Setting
Temperature Low reaction rate, incomplete conversionReaction proceeds at a controlled rate, minimizing side reactionsIncreased side reactions (elimination), product decomposition
Reaction Time Incomplete reaction, low yieldReaction goes to completionPotential for side product formation
Reagent Ratio Incomplete conversion, mixture of productsHigh conversion to the desired productIncreased cost, potential for over-bromination

Table 2: Common Impurities and Identification Methods

ImpurityPotential SourceIdentification Method
Isomers (e.g., 1,1,2,2-Tetrabromobutane)Lack of regioselectivityGC-MS, ¹H & ¹³C NMR
Dibromo/TribromobutanesIncomplete reactionGC-MS
Brominated ButenesElimination of HBrGC-MS, ¹H NMR (alkene signals)
Residual Bromine (Br₂)Excess brominating agentVisual (color), UV-Vis

Experimental Protocols

Disclaimer: The following are representative protocols based on general principles of organic synthesis and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Representative Synthesis of this compound

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a thermometer.

  • Reagents: In a well-ventilated fume hood, charge the flask with the starting material (e.g., 1-butyne or a suitable brominated precursor) dissolved in an inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Reaction: Cool the flask in an ice bath. Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or HBr gas) via the dropping funnel, maintaining the temperature between 0-5 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Completion: Once the reaction is complete, allow the mixture to warm to room temperature.

Protocol 2: Purification by Washing and Distillation

  • Quenching: Carefully transfer the reaction mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Wash with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Distillation: Purify the crude product by fractional distillation under reduced pressure to minimize thermal decomposition. Collect the fraction corresponding to the boiling point of this compound.

Visualizations

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A 1. Setup Apparatus B 2. Add Reagents & Solvent A->B C 3. Controlled Addition of Brominating Agent B->C D 4. Monitor Reaction (TLC/GC) C->D E 5. Quench Reaction D->E Reaction Complete F 6. Aqueous Washes (Thiosulfate, Bicarbonate, Brine) E->F G 7. Dry Organic Layer F->G H 8. Remove Solvent (Rotary Evaporation) G->H I 9. Purify by Vacuum Distillation H->I J 10. Characterize Product (NMR, GC-MS) I->J

Caption: General experimental workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction Conditions cluster_workup Workup Procedure cluster_solutions Potential Solutions Start Low Yield Observed CheckTime Was reaction time sufficient? Start->CheckTime CheckTemp Was temperature in optimal range? Start->CheckTemp CheckStoich Were reagents measured correctly? Start->CheckStoich CheckExtraction Were phases fully separated? Start->CheckExtraction CheckTransfers Were transfers minimized? Start->CheckTransfers Sol_Time Increase reaction time CheckTime->Sol_Time No Sol_Temp Adjust temperature CheckTemp->Sol_Temp No Sol_Stoich Verify stoichiometry CheckStoich->Sol_Stoich No Sol_Extraction Re-extract aqueous layers CheckExtraction->Sol_Extraction No Sol_Transfers Improve handling technique CheckTransfers->Sol_Transfers No

Caption: Troubleshooting logic diagram for diagnosing the cause of low product yield.

References

Technical Support Center: 1,1,1,2-Tetrabromobutane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the stability and storage of 1,1,1,2-Tetrabromobutane is limited in publicly available literature. The information provided below is based on the general chemical properties of polybrominated alkanes and data from structurally related compounds. Researchers should always handle this chemical with caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), and perform small-scale tests to determine its stability under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on the handling of similar polyhalogenated alkanes, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reactive metals. To prevent potential degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.

Q2: Is this compound sensitive to light or temperature?

A2: Yes, polybrominated alkanes can be sensitive to both light and elevated temperatures.[1][2] Photochemical degradation can occur upon exposure to UV light, leading to the cleavage of carbon-bromine bonds and the formation of radical species.[3][4] Thermal decomposition can also occur at elevated temperatures, which may lead to the elimination of hydrogen bromide (HBr) and the formation of unsaturated byproducts.[1][5] It is crucial to protect the compound from direct sunlight and heat sources during storage and handling.

Q3: What are the potential decomposition products of this compound?

  • Hydrogen bromide (HBr): A common byproduct of thermal decomposition.[5]

  • Brominated alkenes: Formed through the elimination of HBr. For this compound, this could potentially lead to isomers of tribromobutene.

  • Products of hydrolysis: If exposed to moisture, especially in the presence of bases, hydrolysis may occur, leading to the formation of bromoalcohols and eventually other oxygenated species.

Q4: What are the signs of decomposition in my sample of this compound?

A4: Signs of decomposition may include:

  • Color change: A noticeable darkening or development of a yellowish or brownish tint.

  • Acidic fumes: The presence of a sharp, acidic odor may indicate the evolution of HBr gas.

  • Precipitate formation: The appearance of solid impurities.

  • Inconsistent experimental results: Unexpected side products or lower yields in reactions can be an indicator of reagent degradation.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction
Possible Cause Troubleshooting Step
Degradation of this compound 1. Check the appearance of your stock bottle for any signs of decomposition (color change, fumes).2. If decomposition is suspected, purify the reagent before use (e.g., by distillation under reduced pressure, after careful evaluation of its thermal stability).3. For future use, store the compound under an inert atmosphere and protect it from light and heat.
Reaction with residual acid (HBr) 1. If HBr is a likely decomposition product, consider adding a non-nucleophilic base or an acid scavenger to your reaction mixture.2. Ensure all glassware is dry before use to prevent the formation of hydrobromic acid from HBr and water.
Incompatibility with reaction conditions 1. Review the compatibility of this compound with the bases, nucleophiles, or other reagents in your protocol.2. Perform a small-scale control reaction to isolate the source of the side products.
Issue 2: Low Yield or Incomplete Reaction
Possible Cause Troubleshooting Step
Purity of this compound 1. Assess the purity of your starting material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.2. Purify the compound if significant impurities are detected.
Moisture in the reaction 1. Ensure all solvents and reagents are anhydrous, as water can react with this compound or other reaction components.2. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Sub-optimal reaction temperature 1. Verify the optimal temperature for your specific reaction. Elevated temperatures might lead to the decomposition of the starting material.

Data Presentation

Table 1: Physical Properties of Tetrabromobutane Isomers (for comparison)

PropertyThis compound (Computed)1,2,3,4-Tetrabromobutane
Molecular Formula C₄H₆Br₄C₄H₆Br₄
Molecular Weight 373.71 g/mol [6]373.71 g/mol
Melting Point Not availablemeso: 118-119 °C, racemic: 40-41 °C[7]
Boiling Point Not available180-181 °C at 8.0 kPa (meso)[7]
Solubility Not availableInsoluble in water; soluble in ethanol, ether, acetone, chloroform; slightly soluble in petroleum ether.[7]

Experimental Protocols

General Protocol for Handling and Purity Assessment of this compound

Objective: To safely handle this compound and assess its purity before use in an experiment.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Inert gas (argon or nitrogen)

  • Schlenk line or glove box

  • Appropriate glassware (e.g., round-bottom flask, syringe)

  • GC-MS or NMR spectrometer

Procedure:

  • Handling:

    • All manipulations should be performed in a well-ventilated chemical fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Use a Schlenk line or glove box to handle the compound under an inert atmosphere, especially if it is to be stored for an extended period after opening.

  • Purity Assessment (GC-MS):

    • Prepare a dilute solution of this compound in a suitable anhydrous solvent.

    • Inject the sample into the GC-MS instrument.

    • Analyze the resulting chromatogram to identify the main peak corresponding to the product and any impurity peaks.

    • The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound.

  • Purity Assessment (NMR):

    • Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra for the expected chemical shifts and coupling patterns of this compound and to identify any impurities.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Experimental Results start Unexpected Result (e.g., low yield, side products) check_reagent Check this compound (Visual inspection, purity analysis) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Yes reagent_bad Reagent is Impure/Degraded check_reagent->reagent_bad No check_conditions Review Reaction Conditions (Temperature, solvent, atmosphere) reagent_ok->check_conditions purify Purify Reagent (e.g., distillation) reagent_bad->purify rerun Re-run Experiment purify->rerun conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Conditions are Sub-optimal check_conditions->conditions_bad No conditions_ok->rerun optimize Optimize Conditions (e.g., lower temperature, use inert gas) conditions_bad->optimize optimize->rerun end Problem Solved rerun->end

Caption: Troubleshooting workflow for experiments involving this compound.

DecompositionPathway Hypothetical Decomposition Pathways for this compound start This compound heat Heat start->heat light UV Light start->light moisture Moisture/Base start->moisture elimination Elimination heat->elimination radicals Radical Formation light->radicals hydrolysis Hydrolysis moisture->hydrolysis hbr HBr elimination->hbr alkene Tribromobutene Isomers elimination->alkene radical_products Various Brominated Products radicals->radical_products alcohol Bromoalcohols hydrolysis->alcohol

Caption: Potential decomposition pathways for this compound.

References

Technical Support Center: 1,1,1,2-Tetrabromobutane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,2-tetrabromobutane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when this compound undergoes an elimination reaction with a strong, non-bulky base?

When this compound is treated with a strong, non-bulky base, such as sodium hydroxide or potassium hydroxide, the expected major product is 1,1,2-tribromobut-1-ene. This reaction proceeds via an E2 (bimolecular elimination) mechanism. The base abstracts a proton from the carbon adjacent to the carbon bearing the single bromine atom (the α-carbon), leading to the formation of a double bond and the expulsion of the bromide ion.

Q2: Can different isomeric products be formed during the elimination reaction?

Yes, the formation of isomeric products is possible, primarily due to the potential for the base to abstract a proton from a different position. While the formation of 1,1,2-tribromobut-1-ene is generally favored, the reaction conditions can influence the product distribution. The use of different bases or solvents may alter the regioselectivity of the elimination.

Q3: What is the likely outcome when using a strong, bulky base for the elimination reaction?

Using a strong, bulky base, such as potassium tert-butoxide, is also expected to favor the E2 elimination pathway. Due to steric hindrance, the bulky base will preferentially abstract the most accessible proton. In the case of this compound, this is still likely to be a proton on the methyl group, leading to the formation of 1,1,2-tribromobut-1-ene. However, the reaction rate may be slower compared to using a non-bulky base.

Q4: Are substitution reactions a concern when reacting this compound with a nucleophile?

Substitution reactions (SN1 or SN2) are generally less likely to be the major pathway compared to elimination, especially with strong bases which are also often good nucleophiles.[1] The steric hindrance around the carbon atoms bearing the bromine atoms, particularly the one in the tribromomethyl group, makes nucleophilic attack difficult. However, under certain conditions, such as with a weak base that is a good nucleophile, substitution products could be observed.

Q5: What are some common side reactions to be aware of?

Potential side reactions include:

  • Double dehydrobromination: Under forcing conditions with a strong base, a second elimination could occur to form a bromoalkyne.

  • Rearrangements: Although less common in E2 reactions, carbocation rearrangements could occur if any E1 pathway is initiated, leading to a mixture of products.

  • Reaction with solvent: If a nucleophilic solvent is used, it may participate in the reaction.

Troubleshooting Guides

Problem 1: Low or no yield of the desired elimination product.

Possible Cause Troubleshooting Step
Insufficiently strong base Ensure the base is strong enough to deprotonate the substrate. Consider using a stronger base like sodium amide in ammonia for more difficult eliminations.[1]
Low reaction temperature Elimination reactions often require heating.[2] Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Inappropriate solvent The choice of solvent can significantly impact the reaction rate and pathway. For E2 reactions, a polar aprotic solvent is often suitable.[2]
Degradation of starting material Polyhalogenated alkanes can be unstable under certain conditions. Ensure the starting material is pure and the reaction is performed under an inert atmosphere if necessary.

Problem 2: Formation of multiple unexpected products.

Possible Cause Troubleshooting Step
Competing reaction pathways The reaction conditions (base, solvent, temperature) may be promoting a mix of E1, E2, SN1, and SN2 reactions. To favor E2, use a strong, non-nucleophilic base and a polar aprotic solvent.[1]
Isomerization of the product The initial product may be isomerizing under the reaction conditions. Consider analyzing the reaction mixture at an earlier time point to identify the kinetic product.
Impure starting material Impurities in the this compound can lead to side reactions. Purify the starting material before use.

Experimental Protocols

General Protocol for Dehydrobromination of this compound:

  • To a solution of this compound in a suitable solvent (e.g., ethanol or tetrahydrofuran) in a round-bottom flask, add a solution of a strong base (e.g., potassium hydroxide in ethanol).

  • The reaction mixture is typically heated under reflux for a specified period.[3]

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Visualizations

Elimination_Pathway This compound This compound Transition State Transition State This compound->Transition State E2 Reaction Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Transition State 1,1,2-Tribromobut-1-ene 1,1,2-Tribromobut-1-ene Transition State->1,1,2-Tribromobut-1-ene H2O H2O Transition State->H2O KBr KBr Transition State->KBr

Caption: E2 elimination of this compound.

Troubleshooting_Logic cluster_start Start cluster_problem Problem Identification cluster_solution Troubleshooting Steps Start Start Low Yield Low Yield Start->Low Yield Unexpected Products Unexpected Products Start->Unexpected Products Check Base Strength Check Base Strength Low Yield->Check Base Strength Increase Temperature Increase Temperature Low Yield->Increase Temperature Change Solvent Change Solvent Low Yield->Change Solvent Analyze Reaction Conditions Analyze Reaction Conditions Unexpected Products->Analyze Reaction Conditions Purify Starting Material Purify Starting Material Unexpected Products->Purify Starting Material

Caption: Troubleshooting workflow for elimination reactions.

References

Technical Support Center: Purification of 1,1,1,2-Tetrabromobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,1,1,2-Tetrabromobutane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: Impurities in this compound typically arise from the synthetic route used for its preparation. A common method for synthesizing polybrominated alkanes is the addition of bromine (Br₂) to an unsaturated precursor, such as butene or butyne. Consequently, the most probable impurities include:

  • Isomers of Tetrabromobutane: Other isomers, such as 1,2,3,4-tetrabromobutane, may be formed depending on the reaction conditions.

  • Under-brominated Species: Dibromobutanes and tribromobutanes can be present if the bromination reaction does not go to completion.

  • Unreacted Starting Materials: Residual amounts of the butene or butyne precursor may remain.

  • Solvent Residues: Solvents used during the synthesis and workup can be carried through.

Q2: What are the primary methods for purifying this compound?

A2: The two most effective and commonly used methods for the purification of polyhalogenated alkanes like this compound are:

  • Recrystallization: This technique is suitable if the target compound is a solid at room temperature and its solubility varies significantly with temperature in a chosen solvent.

  • Vacuum Distillation: For high-boiling point liquids that may decompose at atmospheric pressure, vacuum distillation is the preferred method. This allows for distillation at a lower temperature, preventing degradation of the compound.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, on the other hand, should either be highly soluble or insoluble in the solvent at all temperatures.

A common starting point for halogenated compounds is to test a range of solvents with varying polarities. A table of suggested solvents is provided below.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower-boiling point solvent.- Use a larger volume of solvent.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.
No Crystals Form Upon Cooling The solution is not saturated, or the cooling process is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low Recovery of Purified Product Too much solvent was used, or the compound has significant solubility in the cold solvent.- Reduce the amount of solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.
Product is still impure after recrystallization The chosen solvent does not effectively separate the impurity.- Try a different recrystallization solvent or a solvent mixture.- Consider a preliminary purification step like column chromatography.
Vacuum Distillation Issues
Problem Possible Cause Solution
Bumping or Uncontrolled Boiling Uneven heating or lack of boiling chips/magnetic stirring.- Use a heating mantle with a stirrer for even heating.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.
Product Decomposes During Distillation The distillation temperature is too high, even under vacuum.- Decrease the pressure of the vacuum system to further lower the boiling point.- Ensure the heating mantle temperature is not set excessively high.
Poor Separation of Components The boiling points of the desired product and impurities are too close.- Use a fractionating column between the distillation flask and the condenser.- Optimize the vacuum pressure to maximize the boiling point difference.
No Product Distilling Over The vacuum is not low enough, or the heating temperature is insufficient.- Check the vacuum system for leaks.- Gradually and carefully increase the temperature of the heating mantle.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring, adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed. Use a heating mantle with a magnetic stirrer.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Evacuation: Slowly and carefully apply the vacuum to the system.

  • Heating: Begin heating the distillation flask gently and gradually.

  • Fraction Collection: Collect the distillate fractions in separate receiving flasks based on the boiling point at the recorded pressure. The main fraction should be collected at a stable temperature.

  • Shutdown: Once the distillation is complete, allow the system to cool to room temperature before slowly releasing the vacuum.

Data Presentation

Table 1: Potential Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA common choice for many organic compounds.
Methanol65PolarLower boiling point than ethanol.
Hexane69NonpolarGood for nonpolar compounds.
Ethyl Acetate77IntermediateA versatile solvent.
Toluene111NonpolarHigher boiling point, may be suitable if "oiling out" is an issue with lower boiling solvents.

Table 2: Estimated Boiling Points of Tetrabromobutane Isomers at Reduced Pressure

Data for this compound is estimated based on related compounds as experimental data is not available.

CompoundBoiling Point at Atmospheric Pressure (estimated, °C)Estimated Boiling Point at 10 mmHg (°C)Estimated Boiling Point at 1 mmHg (°C)
This compound> 250~150-170~110-130
1,2,3,4-Tetrabromobutane~259[1]~160-180~120-140

Visualizations

Purification_Workflow Crude Crude this compound Analysis Initial Analysis (e.g., GC-MS, NMR) Crude->Analysis Decision Solid or Liquid? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Distillation Vacuum Distillation Decision->Distillation Liquid Final_Analysis Purity Analysis Recrystallization->Final_Analysis Distillation->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity Start->Check_Purity Success Successful Purification Check_Purity->Success Pure Failure Impure Product Check_Purity->Failure Impure Identify_Impurity Identify Impurity (e.g., GC-MS) Failure->Identify_Impurity Isomer Isomeric Impurity? Identify_Impurity->Isomer Partial_Bromination Partially Brominated? Identify_Impurity->Partial_Bromination Fractional_Distillation Consider Fractional Distillation Isomer->Fractional_Distillation Repeat_Purification Repeat Purification with Modified Conditions Partial_Bromination->Repeat_Purification Fractional_Distillation->Start Repeat_Purification->Start

Caption: Logical relationship for troubleshooting purification issues.

References

Technical Support Center: Scaling Up the Synthesis of 1,1,1,2-Tetrabromobutane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,1,1,2-Tetrabromobutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A plausible and frequently discussed synthetic route involves a two-step process starting from vinylacetylene (1-buten-3-yne). The first step is the hydrobromination of vinylacetylene to form 2-bromo-1,3-butadiene (bromoprene). This is followed by the bromination of 2-bromo-1,3-butadiene to yield this compound.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: The primary reagents of concern are vinylacetylene and bromine. Vinylacetylene is an extremely flammable and reactive gas that can form explosive peroxides. Bromine is a highly corrosive and toxic liquid that can cause severe burns. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheets (SDS) for each chemical.

Q3: What are the expected byproducts in this synthesis?

A3: In the first step (hydrobromination of vinylacetylene), potential byproducts include other isomers of bromobutadiene and dibromobutene.[1] The second step (bromination of 2-bromo-1,3-butadiene) can lead to the formation of other tetrabromobutane isomers and incompletely brominated products. The formation of these byproducts is often temperature and solvent dependent.

Q4: How can the final product be purified at a larger scale?

A4: For large-scale purification of this compound, fractional distillation under reduced pressure is the most common method. This technique separates compounds based on their boiling points. Due to the high boiling point of the product, a vacuum is necessary to prevent decomposition at elevated temperatures. Column chromatography can also be employed for higher purity, but it may be less practical for very large quantities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Hydrobromination of Vinylacetylene
Symptom Possible Cause Troubleshooting Step
Incomplete conversion of vinylacetyleneInsufficient reaction time or temperatureMonitor the reaction progress using Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Formation of multiple productsNon-selective reaction conditionsEnsure the reaction is carried out at the recommended temperature. Using a catalyst, such as cuprous bromide, can improve the selectivity of the addition of HBr.[1]
Polymerization of vinylacetylenePresence of peroxides or high temperaturesEnsure the vinylacetylene is passed through a column of activated alumina to remove any peroxide inhibitors before use. Maintain strict temperature control throughout the reaction.
Problem 2: Incomplete Bromination of 2-Bromo-1,3-butadiene
Symptom Possible Cause Troubleshooting Step
Presence of starting material in the final productInsufficient bromine or short reaction timeSlowly add a slight excess of bromine to the reaction mixture and monitor the disappearance of the starting material by GC or Thin Layer Chromatography (TLC).
Reaction is sluggishLow reaction temperatureThe bromination of dienes can be slow at low temperatures. Consider a moderate increase in temperature, but be cautious as this can also lead to side reactions.
Problem 3: Product Purity Issues After Distillation
Symptom Possible Cause Troubleshooting Step
Co-distillation of isomersSimilar boiling points of isomersOptimize the fractional distillation column for higher efficiency (e.g., increase the number of theoretical plates). Alternatively, a secondary purification step like recrystallization (if the product is a solid at low temperatures) or preparative chromatography may be necessary.
Product decomposition during distillationDistillation temperature is too highEnsure a sufficiently low vacuum is achieved to lower the boiling point of the product. Use a distillation setup with a short path to minimize the time the product spends at high temperatures.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1,3-butadiene from Vinylacetylene

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Vinylacetylene52.08(To be calculated based on desired scale)
Hydrobromic acid (48% aq.)80.91(To be calculated based on desired scale)
Cuprous bromide143.45(Catalytic amount)
Dichloromethane (solvent)84.93(To be determined by scale)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a reflux condenser.

  • In the fume hood, dissolve a catalytic amount of cuprous bromide in 48% aqueous hydrobromic acid in the dropping funnel.

  • Add dichloromethane to the reaction flask and cool the flask to 0°C using an ice bath.

  • Bubble vinylacetylene gas through the dichloromethane.

  • Slowly add the hydrobromic acid/cuprous bromide solution from the dropping funnel to the reaction flask while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by GC.

  • Once the reaction is complete, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-1,3-butadiene.

Step 2: Synthesis of this compound from 2-Bromo-1,3-butadiene

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-1,3-butadiene132.98(Based on the yield from Step 1)
Bromine159.81(To be calculated based on desired scale)
Carbon tetrachloride (solvent)153.82(To be determined by scale)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the crude 2-bromo-1,3-butadiene in carbon tetrachloride.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the red color of bromine disappears.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Synthesis_Workflow Vinylacetylene Vinylacetylene Bromoprene 2-Bromo-1,3-butadiene Vinylacetylene->Bromoprene Hydrobromination HBr HBr (aq) / CuBr HBr->Bromoprene Tetrabromobutane This compound Bromoprene->Tetrabromobutane Bromination Bromine Br2 / CCl4 Bromine->Tetrabromobutane Purification Purification (Distillation) Tetrabromobutane->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Synthesis LowYield Low Yield? Start->LowYield CheckPurity Check Reactant Purity LowYield->CheckPurity Yes IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction No CheckConditions Verify Reaction Conditions (T, t) CheckPurity->CheckConditions ExtendReaction Extend Reaction Time / Increase Temp. IncompleteReaction->ExtendReaction Yes SideProducts Side Products Observed? IncompleteReaction->SideProducts No ExtendReaction->SideProducts OptimizeConditions Optimize Conditions (Solvent, Catalyst) SideProducts->OptimizeConditions Yes PurificationIssue Purification Issues? SideProducts->PurificationIssue No OptimizeConditions->PurificationIssue ImproveDistillation Improve Distillation Technique PurificationIssue->ImproveDistillation Yes Success Successful Synthesis PurificationIssue->Success No AlternativePurification Consider Alternative Purification ImproveDistillation->AlternativePurification AlternativePurification->Success

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Catalyst Selection for 1,1,1,2-Tetrabromobutane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving 1,1,1,2-tetrabromobutane. The information is presented in a clear question-and-answer format, addressing specific issues you may encounter.

Catalyst Selection and Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where catalyst selection is critical?

A1: The most prevalent reaction for this compound is dehydrobromination, which involves the elimination of hydrogen bromide (HBr) to form various unsaturated compounds. Catalyst selection is crucial to control the extent of dehydrobromination and the selectivity towards desired products, such as bromoalkenes or alkynes.

Q2: What are the recommended catalysts for the dehydrobromination of this compound?

A2: Strong bases are the most common reagents for the dehydrobromination of alkyl halides. For polyhalogenated alkanes like this compound, a combination of a strong base and a phase transfer catalyst (PTC) is often the most effective approach.[1][2][3]

  • Bases: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are frequently used. Powdered KOH can be particularly effective.[3]

  • Phase Transfer Catalysts (PTCs): Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), are commonly employed to facilitate the reaction between the aqueous base and the organic substrate.[1][4]

Q3: Are there alternative catalytic systems for the dehydrobromination of this compound?

A3: While base-mediated dehydrobromination with PTC is common, other catalytic systems can be explored:

  • Lewis Acids: Lewis acids can catalyze the elimination of hydrogen halides, although they are less common for dehydrobromination compared to strong bases.

  • Supported Catalysts: Catalysts deposited on a solid support can also be used and may offer advantages in terms of catalyst separation and recycling.

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound

Q: My dehydrobromination reaction shows low or no conversion of the starting material. What are the potential causes and solutions?

A: Low conversion can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.

LowConversionTroubleshooting Start Low Conversion Observed CheckBase Verify Base Strength and Concentration Start->CheckBase CheckCatalyst Assess Catalyst Activity CheckBase->CheckCatalyst SolutionBase Use a stronger base (e.g., powdered KOH) or increase concentration. CheckBase->SolutionBase Insufficient strength/conc. CheckAgitation Evaluate Reaction Agitation CheckCatalyst->CheckAgitation SolutionCatalyst Use a fresh batch of catalyst or a more lipophilic PTC. CheckCatalyst->SolutionCatalyst Inactive catalyst CheckTemperature Review Reaction Temperature CheckAgitation->CheckTemperature SolutionAgitation Increase stirring speed to improve interfacial contact. CheckAgitation->SolutionAgitation Poor mixing CheckSolvent Examine Solvent Choice CheckTemperature->CheckSolvent SolutionTemperature Increase temperature within the stability limits of reactants and products. CheckTemperature->SolutionTemperature Too low SolutionSolvent Consider a less polar solvent to enhance anion activity. CheckSolvent->SolutionSolvent Inappropriate polarity

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Product Selectivity

Q: The reaction produces a mixture of undesired products. How can I improve the selectivity towards the desired bromoalkene or alkyne?

A: Product selectivity in dehydrobromination is influenced by the reaction conditions. The following guide can help you optimize for your target product.

Factor To Favor Bromoalkene (Partial Dehydrobromination) To Favor Alkyne (Complete Dehydrobromination)
Base Stoichiometry Use a stoichiometric amount or slight excess of base relative to the desired number of HBr eliminations.Use a larger excess of a strong base.
Reaction Time Monitor the reaction closely and stop it once the desired product is maximized.Allow for a longer reaction time to ensure complete elimination.
Temperature Lower temperatures generally favor less elimination.Higher temperatures can promote further dehydrobromination.
Catalyst Choice A less active catalyst or lower catalyst loading might be beneficial.A highly active and lipophilic PTC is recommended.

Issue 3: Catalyst Deactivation

Q: I observe a decrease in the reaction rate over time, suggesting catalyst deactivation. What are the common causes and how can I prevent this?

A: Catalyst deactivation in phase transfer catalysis can occur due to several reasons.

CatalystDeactivation Start Catalyst Deactivation Observed Poisoning Catalyst Poisoning Start->Poisoning ThermalDegradation Thermal Degradation Start->ThermalDegradation Fouling Catalyst Fouling Start->Fouling CausePoisoning Impurities in reactants or solvent binding to the catalyst active sites. Poisoning->CausePoisoning CauseThermal High reaction temperatures causing decomposition of the catalyst. ThermalDegradation->CauseThermal CauseFouling Formation of insoluble byproducts that coat the catalyst surface. Fouling->CauseFouling SolutionPoisoning Purify reactants and solvent before use. CausePoisoning->SolutionPoisoning SolutionThermal Operate at the lowest effective temperature. CauseThermal->SolutionThermal SolutionFouling Optimize reaction conditions to minimize byproduct formation. CauseFouling->SolutionFouling

Caption: Common causes and solutions for catalyst deactivation.

Experimental Protocols

Protocol 1: Dehydrobromination of a Vicinal Dibromide using NaOH and a Phase Transfer Catalyst (Model Reaction)

This protocol describes a general procedure for the dehydrobromination of a vicinal dibromide, which can be adapted for this compound.

Materials:

  • Vicinal dibromide (e.g., 1,2-dibromohexane)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Organic solvent (e.g., toluene or dichloromethane)

  • Stirring apparatus

  • Reaction vessel with a condenser and temperature control

Procedure:

  • In a reaction vessel, dissolve the vicinal dibromide in the chosen organic solvent.

  • Add the phase transfer catalyst (TBAB, typically 1-5 mol%).

  • With vigorous stirring, add the 50% aqueous NaOH solution. The rate of addition may need to be controlled to manage any exotherm.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., GC, TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography as required.

Expected Outcome Data (for a model vicinal dibromide):

Catalyst SystemTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (Alkene:Alkyne)
NaOH / TBAB604>9585:15
KOH / TBAB602>9880:20
NaOH / TEBAC605>9090:10

Note: This data is illustrative for a model vicinal dibromide and may vary for this compound.

Signaling Pathways and Logical Relationships

The selection of a catalyst and reaction conditions follows a logical pathway to achieve the desired outcome.

CatalystSelectionPathway Start Define Reaction Goal Partial Partial Dehydrobromination (Bromoalkene) Start->Partial Complete Complete Dehydrobromination (Alkyne) Start->Complete BaseChoice Select Base Partial->BaseChoice Complete->BaseChoice StoichiometricBase Stoichiometric Base BaseChoice->StoichiometricBase for Partial ExcessBase Excess Strong Base BaseChoice->ExcessBase for Complete PTCChoice Select Phase Transfer Catalyst LipophilicPTC Lipophilic PTC (e.g., TBAB) PTCChoice->LipophilicPTC Conditions Optimize Reaction Conditions TempTime Control Temperature and Time Conditions->TempTime Analysis Analyze Product Mixture StoichiometricBase->PTCChoice ExcessBase->PTCChoice LipophilicPTC->Conditions TempTime->Analysis

References

Validation & Comparative

A Comparative Guide to Brominating Agents for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of bromine atoms into molecules is a critical transformation, paving the way for further functionalization and the construction of complex molecular architectures. This guide provides a comprehensive comparison of various brominating agents, with a focus on their performance, selectivity, and practical applications.

Note on 1,1,1,2-Tetrabromobutane: Extensive literature searches did not yield any evidence of this compound being utilized as a brominating agent in organic synthesis. Its isomers, such as 1,2,3,4-tetrabromobutane, are primarily documented for their use as flame retardants. The following sections will therefore focus on a comparative analysis of well-established and commonly employed brominating agents.

Comparison of Common Brominating Agents

The selection of an appropriate brominating agent is crucial for the success of a reaction, influencing yield, regioselectivity, and stereoselectivity. Below is a summary of the properties and applications of several widely used brominating agents.

ReagentFormulaMolecular Weight ( g/mol )FormKey ApplicationsAdvantagesDisadvantages
Molecular Bromine Br₂159.81Fuming red-brown liquidElectrophilic addition to alkenes and alkynes, aromatic bromination (with Lewis acid), α-bromination of carbonyls.Strong brominating agent, readily available.Highly corrosive, toxic, and difficult to handle due to high vapor pressure. Reactions can be exothermic and produce HBr as a corrosive byproduct.
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White crystalline solidAllylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls.[1]Easy to handle solid, provides a low, constant concentration of Br₂, minimizing side reactions with double bonds.[2]Can be unreliable if not pure, requires a radical initiator for allylic/benzylic bromination.
Pyridinium Tribromide (Py·Br₃) C₅H₅N·HBr·Br₂319.82Red crystalline solidElectrophilic bromination of ketones, phenols, and ethers.Solid, stable, and safer alternative to liquid bromine, easy to handle and measure.[3]Can be less reactive than Br₂.
Dibromoisocyanuric acid (DBI) C₃HBr₂N₃O₃310.88SolidBromination of activated and deactivated aromatic compounds.Mild and highly effective, superior brominating ability compared to NBS for some substrates.[4]Less commonly used than NBS or Br₂.

Experimental Data: Regioselectivity in Aromatic Bromination

The choice of brominating agent and reaction conditions can significantly impact the regioselectivity of aromatic bromination. The following table summarizes typical outcomes for the bromination of a model substrate, anisole.

Brominating AgentCatalyst/ConditionsMajor Product(s)Typical Yield (%)Reference
Br₂FeBr₃p-Bromoanisole, o-bromoanisole>90 (p/o ratio varies)General Textbook Knowledge
NBSAcetonitrile, room temp.p-Bromoanisole~95Ghorbani-Vaghei, et al. (2005)
Py·Br₃Acetic acidp-Bromoanisole~90General Textbook Knowledge
DBIConc. H₂SO₄p-Bromoanisole~88Gottardi (1968)

Experimental Protocols

General Protocol for Allylic Bromination using NBS

This protocol describes the bromination of cyclohexene at the allylic position.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene (1.0 eq) in CCl₄.

  • Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS solid and the appearance of the less dense succinimide byproduct floating on the surface.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3-bromocyclohexene.

  • Purify the product by distillation if necessary.

General Protocol for Electrophilic Aromatic Bromination using Pyridinium Tribromide

This protocol outlines the bromination of acetophenone at the alpha position.

Materials:

  • Acetophenone

  • Pyridinium Tribromide (Py·Br₃)

  • Glacial acetic acid

  • Sodium bisulfite solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.

  • Add Pyridinium Tribromide (1.0 eq) portion-wise to the stirred solution at room temperature. The red color of the reagent should dissipate as the reaction proceeds.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of ice water.

  • If a precipitate forms, collect it by vacuum filtration. If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the collected solid or the organic extract with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by water.

  • Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Recrystallize or chromatograph the crude product to obtain pure α-bromoacetophenone.

Reaction Mechanisms and Workflows

Radical Bromination at the Allylic Position

The Wohl-Ziegler reaction is a classic example of allylic bromination using NBS, which proceeds via a free radical chain mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Br_radical Br• Initiator->Br_radical Heat or Light Alkene R-CH₂-CH=CH₂ Radical_Combination Radical Combination Br_radical->Radical_Combination Allylic_Radical R-ĊH-CH=CH₂ Alkene->Allylic_Radical + Br• Allylic_Bromide R-CH(Br)-CH=CH₂ Allylic_Radical->Allylic_Bromide + Br₂ Allylic_Radical->Radical_Combination NBS NBS Br2 Br₂ NBS->Br2 + HBr Br2->Br_radical Succinimide_Radical Succinimide•

Caption: Free radical mechanism for allylic bromination using NBS.

Electrophilic Addition of Bromine to an Alkene

The reaction of an alkene with molecular bromine proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.

G Alkene R-CH=CH-R Bromonium_Ion Cyclic Bromonium Ion Intermediate Alkene->Bromonium_Ion + Br₂ Br_ion Br⁻ Br2 Br-Br Dibromoalkane vic-Dibromoalkane (anti-addition) Bromonium_Ion->Dibromoalkane + Br⁻ (backside attack)

Caption: Mechanism of electrophilic addition of bromine to an alkene.

Conclusion

While a multitude of brominating agents are available to the synthetic chemist, the choice of reagent is paramount and dictated by the specific substrate and desired outcome. Molecular bromine remains a powerful, albeit hazardous, option for many transformations. For enhanced safety and selectivity, particularly in allylic and benzylic brominations, N-bromosuccinimide is often the reagent of choice. Pyridinium tribromide offers a convenient solid alternative to liquid bromine for electrophilic brominations. The development of newer reagents like dibromoisocyanuric acid continues to provide milder and more efficient methods for specific applications. A thorough understanding of the reactivity and selectivity of each agent is essential for the successful design and execution of synthetic routes in research and drug development.

References

Comparative Reactivity of 1,1,1,2-Tetrabromobutane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of polyhalogenated alkanes is crucial for designing synthetic pathways and predicting reaction outcomes. This guide provides a comparative analysis of the reactivity of 1,1,1,2-tetrabromobutane, focusing on its most probable reaction pathway: dehydrobromination. Due to a lack of specific experimental data directly comparing the isomers of tetrabromobutane in the scientific literature, this analysis is based on established principles of organic reaction mechanisms.

Introduction to Tetrabromobutane Reactivity

Polybrominated alkanes, such as this compound, are versatile intermediates in organic synthesis. Their reactivity is primarily dictated by the presence of multiple bromine atoms, which are good leaving groups, and the arrangement of these atoms on the carbon skeleton. The most common reaction these compounds undergo is elimination, specifically dehydrobromination, upon treatment with a base. This reaction leads to the formation of alkenes and alkynes.

The reactivity of the different isomers of tetrabromobutane in elimination reactions is influenced by several factors, including the stability of the resulting alkene (Zaitsev's rule), steric hindrance, and the acidity of the protons on the β-carbon atoms.

Theoretical Comparison of Tetrabromobutane Isomer Reactivity in Dehydrobromination

Table 1: Predicted Qualitative Reactivity of Tetrabromobutane Isomers in E2 Dehydrobromination

IsomerStructurePredicted Major Elimination Product(s)Predicted Relative ReactivityRationale
This compound CH₃CH₂CH(Br)CBr₃1,1,2-Tribromobut-1-eneModerateThe single β-hydrogen is on a secondary carbon, allowing for the formation of a conjugated system upon elimination. Steric hindrance from the tribromomethyl group might slightly impede the approach of a bulky base.
1,1,2,2-Tetrabromobutane CH₃CH₂C(Br)₂CHBr₂1,2-Dibromo-1-butyne (after double dehydrobromination)HighThe presence of two bromine atoms on adjacent carbons facilitates a double dehydrobromination to form an alkyne, which is a highly favorable reaction pathway.
1,2,3,4-Tetrabromobutane CH₂BrCH(Br)CH(Br)CH₂Br1,4-Dibromobuta-1,3-diene (after double dehydrobromination)HighThe structure allows for the formation of a conjugated diene, a thermodynamically stable product, through a double dehydrobromination reaction.
1,1,1,3-Tetrabromobutane CH₃CH(Br)CH₂CBr₃1,1,3-Tribromobut-1-eneModerate to LowThe β-hydrogen is on a secondary carbon, but the resulting alkene is less substituted compared to other isomers.

Note: The predicted reactivities are qualitative and based on general principles. Experimental verification is necessary for a definitive comparison.

Key Factors Influencing Reactivity

  • Alkene Stability (Zaitsev's Rule): Elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene.

  • Steric Hindrance: Bulky bases may favor the removal of a less sterically hindered proton, potentially leading to the formation of the less substituted alkene (Hofmann product).

  • Acidity of β-Hydrogens: The presence of electron-withdrawing bromine atoms can increase the acidity of neighboring protons, making them easier to abstract by a base.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the dehydrobromination of a polybrominated alkane can be adapted. The following is a representative protocol based on similar reactions.

General Experimental Protocol for Dehydrobromination of a Tetrabromobutane

Materials:

  • Tetrabromobutane isomer

  • Sodium ethoxide (or other strong base)

  • Anhydrous ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the tetrabromobutane isomer in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise to the stirring solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation or column chromatography to isolate the desired alkene or alkyne.

Characterization: The structure of the product(s) should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizing the Reaction Pathway

The dehydrobromination of this compound with a strong base like sodium ethoxide is expected to proceed via an E2 mechanism. The following diagram illustrates this proposed pathway.

A Comparative Guide to Purity Validation of 1,1,1,2-Tetrabromobutane by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1,1,1,2-Tetrabromobutane purity, presenting supporting experimental protocols and data.

Introduction

This compound is a halogenated hydrocarbon with potential applications in organic synthesis. Its molecular formula is C₄H₆Br₄, and it has a molecular weight of approximately 373.71 g/mol .[1] The presence of impurities can significantly impact the outcome of chemical reactions, leading to the formation of undesired byproducts and affecting the safety and efficacy of the final product. Therefore, robust analytical methods for purity assessment are essential. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive identification of volatile and semi-volatile compounds.

GC-MS Analysis of this compound

GC-MS is a preferred method for the analysis of halogenated hydrocarbons due to its sensitivity and specificity.[2][3] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and measures the mass-to-charge ratio of the resulting ions, providing a unique "fingerprint" for each compound.

Hypothetical Purity Analysis by GC-MS

A hypothetical sample of this compound was analyzed to demonstrate the capability of GC-MS for purity validation. The analysis aimed to quantify the main component and identify potential impurities.

CompoundRetention Time (min)Area (%)Key Mass Fragments (m/z)Identification
1-Bromobutane3.520.15136, 138, 57Impurity
1,1-Dibromobutane5.890.35214, 216, 218, 135, 137Impurity
This compound 10.24 99.45 372, 374, 376, 378, 293, 295, 297, 215, 217 Main Component
Isomer of Tetrabromobutane10.580.05372, 374, 376, 378Impurity (e.g., 1,1,1,3-Tetrabromobutane)

Note: This data is for illustrative purposes only.

The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) is a key feature in the mass spectra of brominated compounds, aiding in their identification.[4] For example, a compound with four bromine atoms will exhibit a cluster of molecular ion peaks (M, M+2, M+4, M+6, M+8) with a distinctive intensity distribution.

Experimental Protocol: GC-MS

A detailed methodology for the GC-MS analysis is provided below.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane, HPLC grade).

  • Vortex the solution until the sample is completely dissolved.

  • Transfer 1 mL of the solution to a GC vial for analysis.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or a similar non-polar column)

  • Inlet: Split/Splitless, operated in split mode (e.g., 50:1)

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MSD Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-550 m/z

Alternative Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is highly effective, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful alternative and complementary technique for purity assessment. ¹H NMR spectroscopy, in particular, can provide valuable information about the structure of the main component and the presence of impurities without the need for chromatographic separation.

Comparison of GC-MS and ¹H NMR for Purity Validation

FeatureGC-MS¹H NMR Spectroscopy
Principle Separation by chromatography followed by mass-based detection.Detection of nuclear spin transitions in a magnetic field.
Sensitivity High (ppm to ppb level).[5]Lower (typically requires mg quantities).
Quantification Requires calibration with standards for accurate quantification.Can provide direct quantitative information through signal integration.
Impurity Detection Excellent for volatile and semi-volatile impurities.Detects all proton-containing impurities.
Structural Info Provides fragmentation patterns for identification.Gives detailed information about the chemical environment of protons.
Sample Throughput Relatively high.Lower, as each sample is run individually.

Experimental Protocol: ¹H NMR

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene).

  • Transfer the solution to an NMR tube.

NMR Spectrometer Conditions:

  • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

  • Probe: 5 mm BBO probe

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 5 s

Visualizing the Workflow and Comparison

To better illustrate the experimental and logical flows, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex transfer Transfer to Vial vortex->transfer injection Sample Injection transfer->injection separation GC Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Generate Chromatogram detection->chromatogram spectra Obtain Mass Spectra detection->spectra integration Peak Integration chromatogram->integration identification Library Search & Impurity Identification spectra->identification quantification Purity Calculation integration->quantification identification->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Comparison_Logic cluster_topic cluster_methods Analytical Methods cluster_criteria Performance Criteria topic Purity Validation of This compound gcms GC-MS topic->gcms nmr ¹H NMR topic->nmr sensitivity Sensitivity gcms->sensitivity quantification Quantification gcms->quantification impurity_id Impurity ID gcms->impurity_id nmr->quantification nmr->impurity_id structural_info Structural Info nmr->structural_info

Caption: Comparison of GC-MS and ¹H NMR for purity validation.

Conclusion

The validation of this compound purity can be effectively achieved using GC-MS, which provides excellent sensitivity and specificity for identifying and quantifying volatile and semi-volatile impurities. The detailed experimental protocol provided herein offers a robust starting point for method development. While ¹H NMR presents a valuable alternative for structural elucidation and direct quantification, GC-MS remains a superior choice for detecting trace-level impurities. The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity. For comprehensive quality control, a combination of both techniques is often employed.

References

A Comparative Guide to 1,1,1,2-Tetrabromobutane and 1,2,3,4-Tetrabromobutane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of halogenated building blocks is pivotal in the design and execution of complex synthetic pathways. Tetrabrominated butanes, with their rich chemical reactivity, offer diverse opportunities for molecular elaboration. This guide provides a detailed comparison of two key isomers, 1,1,1,2-Tetrabromobutane and 1,2,3,4-Tetrabromobutane, focusing on their synthetic applications and supported by available experimental data. This document aims to equip researchers with the necessary information to make informed decisions when choosing between these versatile reagents.

Physicochemical Properties: A Foundation for Application

The physical state and properties of a reagent are fundamental to its handling and use in a laboratory setting. The distinct substitution patterns of the two isomers result in notable differences in their physical characteristics.

PropertyThis compound1,2,3,4-Tetrabromobutane
CAS Number 25497-47-61529-68-6
Molecular Formula C₄H₆Br₄C₄H₆Br₄
Molecular Weight 373.71 g/mol 373.71 g/mol
Appearance Liquid (predicted)Crystalline solid
Melting Point Not available116-118 °C (meso)
Boiling Point Not availableDecomposes
Density Not available~2.45 g/cm³

Note: Experimental data for this compound is scarce in publicly available literature. Its properties are largely based on computational predictions.

Synthesis and Reactivity Overview

The synthetic utility of these isomers is a direct consequence of the arrangement of the bromine atoms on the butane chain.

This compound: This isomer features a tribromomethyl group and a vicinal bromine atom. Its synthesis is not well-documented in readily accessible scientific literature, but it could theoretically be derived from the bromination of 1-butyne. The geminal bromine atoms on the terminal carbon suggest a reactivity profile geared towards the formation of terminal alkynes through dehydrobromination or participation in reactions characteristic of polyhalogenated alkanes.

1,2,3,4-Tetrabromobutane: This compound is commonly synthesized via the bromination of 1,3-butadiene. The resulting product is a mixture of diastereomers (meso and racemic). The vicinal bromine atoms at C1-C2 and C3-C4 positions make it an excellent precursor for dienes through elimination reactions.

Comparative Synthetic Performance

The differing substitution patterns of the two isomers lead to distinct outcomes in common synthetic transformations.

Dehydrobromination Reactions

Dehydrobromination is a primary application for polyhalogenated alkanes, leading to the formation of unsaturated systems.

This compound (Theoretical) : Due to the presence of a tribromomethyl group, dehydrobromination with a strong base would be expected to proceed in a stepwise manner to potentially yield a terminal alkyne. However, the lack of experimental data precludes a definitive statement on yields or reaction conditions.

1,2,3,4-Tetrabromobutane : This isomer readily undergoes double dehydrobromination to form 1,3-butadiene.

Experimental Protocol: Dehydrobromination of 1,2,3,4-Tetrabromobutane

To a refluxing solution of potassium hydroxide (15.0 g, 0.267 mol) in 50 mL of ethanol, 1,2,3,4-tetrabromobutane (10.0 g, 0.0268 mol) is added portion-wise. The reaction is refluxed for an additional 2 hours. The product, 1,3-butadiene, is a gas at room temperature and can be collected in a cold trap or used in situ for subsequent reactions. The reported yield for this type of reaction is typically high, often around 80%.

Nucleophilic Substitution Reactions

The susceptibility of the bromine atoms to nucleophilic attack is another key area of application.

This compound (Theoretical) : The bromine atom at the C2 position is secondary and would be susceptible to SN2 displacement. The tribromomethyl group is generally unreactive towards nucleophilic substitution under standard SN2 conditions due to steric hindrance. Reactions with nucleophiles would likely be complex and could involve elimination as a competing pathway.

1,2,3,4-Tetrabromobutane : The primary bromine atoms at C1 and C4 are susceptible to SN2 reactions. With a suitable dinucleophile, cyclization can be achieved.

Experimental Protocol: Synthesis of 2,5-Dihydrothiophene from 1,2,3,4-Tetrabromobutane

A solution of 1,2,3,4-tetrabromobutane (5.0 g, 13.4 mmol) in 50 mL of ethanol is added dropwise to a stirred solution of sodium sulfide nonahydrate (3.22 g, 13.4 mmol) in 50 mL of water at ambient temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate of 2,5-dihydrothiophene is collected by filtration, washed with cold water, and dried. This reaction proceeds in moderate to good yields.[1]

Data Summary

ReactionSubstrateReagentsProductReported Yield
Dehydrobromination1,2,3,4-TetrabromobutaneKOH, Ethanol1,3-Butadiene~80%
Nucleophilic Substitution1,2,3,4-TetrabromobutaneNa₂S, Ethanol/H₂O2,5-DihydrothiopheneModerate to Good
DehydrobrominationThis compoundStrong Base1-Butyne (Theoretical)No data available
Nucleophilic SubstitutionThis compoundNucleophileComplex Mixture (Theoretical)No data available

Visualization of Synthetic Pathways

Logical Workflow for Isomer Selection

The choice of isomer is fundamentally dictated by the desired synthetic target.

G start Desired Synthetic Outcome diene 1,3-Diene Synthesis start->diene heterocycle Saturated Heterocycle Synthesis (e.g., Thiophene derivative) start->heterocycle alkyne Terminal Alkyne Synthesis (Theoretical) start->alkyne isomer_1234 Select 1,2,3,4-Tetrabromobutane diene->isomer_1234 heterocycle->isomer_1234 isomer_1112 Consider This compound (Caution: Lack of Data) alkyne->isomer_1112

Caption: Decision tree for selecting the appropriate tetrabromobutane isomer.

Reaction Pathway: Synthesis of 2,5-Dihydrothiophene

The reaction of 1,2,3,4-tetrabromobutane with sodium sulfide proceeds via a double SN2 mechanism.

G reactant 1,2,3,4-Tetrabromobutane + Na₂S intermediate Intermediate Thiolate reactant->intermediate First SN2 displacement product 2,5-Dihydrothiophene intermediate->product Intramolecular SN2 cyclization

Caption: Simplified reaction pathway for the synthesis of 2,5-dihydrothiophene.

Conclusion

References

Characterization of 1,1,1,2-Tetrabromobutane: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of halogenated organic molecules is paramount. This guide provides a detailed characterization of 1,1,1,2-tetrabromobutane using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Through a comparative analysis with other brominated butanes, this document offers a clear framework for identifying and differentiating these compounds based on their distinct spectral properties.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with experimental or predicted data for other relevant brominated butane isomers. This quantitative data provides a basis for distinguishing between these structurally similar compounds.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Brominated Butanes

CompoundC1-HC2-HC3-HC4-H
This compound (Predicted) -4.85 (t)2.45 (m)1.15 (t)
1,2,3,4-Tetrabromobutane 3.9 - 4.1 (m)4.6 - 4.8 (m)4.6 - 4.8 (m)3.9 - 4.1 (m)
1,1,2-Tribromobutane (Predicted) 5.85 (d)4.55 (m)2.20 (m)1.10 (t)
2,3-Dibromobutane 1.75 (d)4.25 (m)4.25 (m)1.75 (d)
1,2-Dibromobutane 3.85 (dd)4.15 (m)2.05 (m)1.05 (t)
1-Bromobutane 3.40 (t)1.85 (m)1.50 (m)0.95 (t)

Note: Data for compounds other than this compound is sourced from various experimental and predicted databases and may vary based on solvent and experimental conditions. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Brominated Butanes

CompoundC1C2C3C4
This compound (Predicted) 35.065.035.012.0
1,2,3,4-Tetrabromobutane 33.055.055.033.0
1,1,2-Tribromobutane (Predicted) 45.060.030.010.0
2,3-Dibromobutane 25.050.050.025.0
1,2-Dibromobutane 35.055.030.010.0
1-Bromobutane 33.035.021.013.0

Note: Data for compounds other than this compound is sourced from various experimental and predicted databases and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology outlines the key steps for the ¹H and ¹³C NMR analysis of brominated butanes.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid compound or 5-10 µL of the liquid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the signals of interest.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically done by monitoring the lock signal of the deuterated solvent.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that the nuclei have returned to equilibrium, allowing for accurate integration.

  • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans are usually adequate.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment is commonly used to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: Set a spectral width that covers the entire range of expected carbon signals (e.g., 0-220 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-10 seconds is often necessary, especially for quaternary carbons which have longer relaxation times.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans depending on the sample concentration.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Visualization of Structural-Spectral Correlation

The following diagram illustrates the logical relationship between the structure of this compound and its predicted NMR signals, providing a visual guide for spectral interpretation.

G Figure 1. Structure-to-Spectrum Relationship for this compound cluster_structure Molecular Structure cluster_nmr Predicted NMR Signals cluster_1h ¹H NMR cluster_13c ¹³C NMR struct Br Br  |  C - C - CH2 - CH3 / | Br Br H2 C2-H ~4.85 ppm (t) struct->H2 Proton Environment H3 C3-H ~2.45 ppm (m) struct->H3 Proton Environment H4 C4-H ~1.15 ppm (t) struct->H4 Proton Environment C1 C1 ~35.0 ppm struct->C1 Carbon Environment C2 C2 ~65.0 ppm struct->C2 Carbon Environment C3 C3 ~35.0 ppm struct->C3 Carbon Environment C4 C4 ~12.0 ppm struct->C4 Carbon Environment

Caption: Structure-to-spectrum correlation for this compound.

A Comparative Analysis of 1,1,1,2-Tetrabromobutane and its Isomer 1,2,3,4-Tetrabromobutane for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is paramount. This guide provides a comparative analysis of 1,1,1,2-Tetrabromobutane and a common alternative, its structural isomer 1,2,3,4-Tetrabromobutane. This comparison is based on available experimental and computed data to assist in making informed decisions for laboratory and research purposes.

Data Presentation: Physical and Chemical Properties

A direct comparison of the physicochemical properties of this compound and 1,2,3,4-Tetrabromobutane is presented below. It is important to note that the data for this compound is primarily computed, highlighting a gap in the experimental literature for this specific isomer. In contrast, experimental data is more readily available for 1,2,3,4-Tetrabromobutane.

PropertyThis compound1,2,3,4-Tetrabromobutane
Molecular Formula C4H6Br4C4H6Br4
Molecular Weight 373.71 g/mol [1]373.71 g/mol [2]
CAS Number 25497-47-6[1]1529-68-6[3]
Melting Point Not available118-119 °C (meso-form)[2]
Boiling Point Not available180-181 °C at 8.0 kPa (meso-form)[2]
Density Not available2.5297 g/cm³ (rough estimate)[2]
Solubility Not availableSoluble in ethanol, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water (meso-form).[2]
Vapor Pressure Not available0.00672 mmHg[3]

Spectroscopic Data Comparison

Spectroscopic DataThis compound1,2,3,4-Tetrabromobutane
¹H NMR Data not availableSpectra available.[3]
¹³C NMR Data not availableSpectra available.[3]
Mass Spectrometry Data not availableGC-MS data available.[3]
Infrared (IR) Spectroscopy Data not availableFTIR spectra available.[3]
Raman Spectroscopy Data not availableFT-Raman spectra available.[3]

Experimental Protocols

A significant disparity exists in the available experimental procedures for these two isomers. While no specific experimental protocol for the synthesis of this compound was found in the public domain, a method for the production of 1,2,3,4-Tetrabromobutane has been described.

Synthesis of 1,2,3,4-Tetrabromobutane

A common method for the synthesis of 1,2,3,4-tetrabromobutane involves the bromination of 1,3-butadiene.[2]

Materials:

  • 1,3-Butadiene

  • Bromine

  • Chloroform (solvent)

  • Ethanol (for washing)

Procedure:

  • 1,3-Butadiene and bromine are added to a chloroform solvent.

  • The reaction is carried out at a temperature of 60 °C for 10-12 hours.

  • The resulting reaction product is subjected to vacuum filtration.

  • The filtered product is washed with ethanol.

  • The final product is dried to obtain 1,2,3,4-tetrabromobutane.[2]

Mandatory Visualization

To visually represent the information discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis Workflow for 1,2,3,4-Tetrabromobutane reagents 1,3-Butadiene + Bromine in Chloroform reaction Reaction at 60°C (10-12 hours) reagents->reaction filtration Vacuum Filtration reaction->filtration washing Wash with Ethanol filtration->washing drying Drying washing->drying product 1,2,3,4-Tetrabromobutane drying->product

Caption: Synthesis workflow for 1,2,3,4-Tetrabromobutane.

G cluster_isomers Structural Isomers of Tetrabromobutane 1_1_1_2 This compound      Br Br      |  | Br - C - C - C - C      |  |     Br  H 1_2_3_4 1,2,3,4-Tetrabromobutane Br   Br   Br   Br |    |    |    | C -  C -  C -  C

Caption: Structural comparison of Tetrabromobutane isomers.

References

A Comparative Computational Analysis of 1,1,1,2-Tetrabromobutane and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of 1,1,1,2-tetrabromobutane and its structural isomers. The information presented herein is a synthesis of available experimental data and computationally predicted properties, intended to serve as a valuable resource for researchers in chemistry and drug development. Due to the limited availability of experimental data for all isomers, this guide combines empirical findings with computational estimates to offer a broad comparative overview.

Physicochemical Properties

The isomers of tetrabromobutane, with the chemical formula C4H6Br4, exhibit variations in their physical and chemical properties due to the different arrangements of the bromine atoms on the butane backbone. These differences can influence their reactivity, toxicity, and potential applications. A summary of available experimental and computed properties is presented below.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)XLogP3
This compound25497-47-6373.71Not availableNot availableNot available4.3[1]
1,1,1,3-Tetrabromobutane67333-64-6373.71Not availableNot availableNot availableNot available
1,1,2,2-TetrabromobutaneNot available373.71Not availableNot availableNot availableNot available
1,1,2,3-TetrabromobutaneNot available373.71Not availableNot availableNot available3.9[2]
1,1,3,3-TetrabromobutaneNot available373.71Not availableNot availableNot availableNot available
1,1,4,4-TetrabromobutaneNot available373.71Not availableNot availableNot availableNot available
1,2,2,3-Tetrabromobutane116779-78-3373.71Not availableNot availableNot available3.7[3]
1,2,2,4-TetrabromobutaneNot available373.71Not availableNot availableNot availableNot available
1,2,3,4-Tetrabromobutane1529-68-6373.71115.05 (meso), 40-41 (racemic)[4][5][6]259.32 (rough estimate), 180-181 @ 8.0 kPa (meso)[4][5][6]2.5297 (rough estimate)[4][5]3.4[7][8]
2,2,3,3-Tetrabromobutane33840-43-6373.71Not availableNot availableNot available4.0[9][10]

Note: "Not available" indicates that the data was not found in the performed searches. "XLogP3" is a computed value representing the logarithm of the octanol/water partition coefficient, which is an indicator of a compound's lipophilicity.

Spectroscopic Data Overview

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available for 1,2,3,4-tetrabromobutane[8][11].

  • Infrared (IR) Spectroscopy: An IR spectrum for 1,2,3,4-tetrabromobutane has been recorded[8][12].

  • Mass Spectrometry (MS): Mass spectral data from electron ionization (EI) is available for 1,2,3,4-tetrabromobutane[8][13]. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectra of all tetrabromobutane isomers, aiding in their identification[14].

Experimental Protocols

Detailed experimental protocols for the specific analysis of tetrabromobutane isomers are not widely published. However, general methodologies for the characterization of halogenated hydrocarbons are well-established.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Objective: To separate and identify individual tetrabromobutane isomers and to analyze their fragmentation patterns.

Methodology:

  • Sample Preparation: Dissolve a small amount of the tetrabromobutane isomer mixture in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of halogenated hydrocarbons.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of the isomers.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify the individual isomers by comparing them to reference spectra or by interpreting the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is invaluable for structural elucidation.

Objective: To determine the chemical structure of each tetrabromobutane isomer by analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon (¹³C) signals.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum. The chemical shifts of protons attached to carbons bearing bromine atoms are expected to be in the downfield region (typically 3-5 ppm).

    • Analyze the splitting patterns (multiplicity) to determine the number of adjacent protons.

    • Integrate the signals to determine the relative number of protons corresponding to each signal.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum. Carbons bonded to bromine atoms will be shifted downfield.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Objective: To identify the characteristic vibrational modes of the C-Br bonds in the tetrabromobutane isomers.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (e.g., KBr, NaCl) if it is a liquid, or as a KBr pellet if it is a solid.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands. The C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations will also be present.

Visualization of Comparative Analysis

The following diagrams illustrate the logical relationship for comparing the isomers and a general workflow for their experimental analysis.

G Comparative Analysis of Tetrabromobutane Isomers cluster_isomers Tetrabromobutane Isomers cluster_properties Properties for Comparison 1,1,1,2-TBB 1,1,1,2-TBB Physicochemical Physicochemical 1,1,1,2-TBB->Physicochemical Computational Computational 1,1,1,2-TBB->Computational 1,1,2,3-TBB 1,1,2,3-TBB 1,1,2,3-TBB->Physicochemical 1,1,2,3-TBB->Computational 1,2,3,4-TBB 1,2,3,4-TBB 1,2,3,4-TBB->Physicochemical Spectroscopic Spectroscopic 1,2,3,4-TBB->Spectroscopic 1,2,3,4-TBB->Computational 2,2,3,3-TBB 2,2,3,3-TBB 2,2,3,3-TBB->Physicochemical 2,2,3,3-TBB->Computational Other Isomers Other Isomers Other Isomers->Physicochemical Other Isomers->Computational

Caption: Logical relationship for comparing tetrabromobutane isomers.

G Experimental Workflow for Isomer Analysis Sample Acquisition Sample Acquisition Purification Purification Sample Acquisition->Purification GC-MS Analysis GC-MS Analysis Purification->GC-MS Analysis NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy Purification->FT-IR Spectroscopy Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation NMR Spectroscopy->Data Interpretation FT-IR Spectroscopy->Data Interpretation Comparative Analysis Comparative Analysis Data Interpretation->Comparative Analysis

Caption: General experimental workflow for isomer characterization.

Concluding Remarks

This guide consolidates the currently available data on this compound and its isomers. It is evident that while computational predictions offer some insights, there is a significant gap in the experimental characterization of most of these compounds. Further experimental work is necessary to determine the precise physicochemical and spectroscopic properties of each isomer, which will be crucial for understanding their behavior and potential applications in various scientific and industrial fields. Researchers are encouraged to use the general protocols provided as a starting point for their own investigations into these interesting halogenated molecules.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1,1,1,2-Tetrabromobutane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,1,1,2-Tetrabromobutane could not be located in the available resources. The following information is based on the safety data for structurally similar brominated hydrocarbons, such as 1,2,3,4-tetrabromobutane and 1,1,2,2-tetrabromoethane. This guidance should be used for informational purposes only. It is imperative to obtain and review the substance-specific SDS from the manufacturer before handling this compound.

This document provides a general framework for the safe handling, personal protective equipment (PPE) recommendations, and disposal of this compound, aimed at researchers, scientists, and drug development professionals. The information is compiled from safety data of analogous compounds and is intended to supplement, not replace, a substance-specific SDS.

Potential Hazard Summary

Based on data for similar brominated compounds, this compound is anticipated to present the following hazards.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed and potentially fatal if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]
Respiratory Irritation May cause respiratory irritation.[2]
Aquatic Hazard Potentially harmful or toxic to aquatic life with long-lasting effects.[1]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling potentially hazardous chemicals. The following table outlines the recommended PPE for handling this compound, based on the hazards of similar compounds.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.
Body Protection A chemical-resistant laboratory coat or a full-body chemical suit, depending on the scale of the operation.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with poor ventilation.

Experimental Protocol for Safe Handling

The following is a step-by-step protocol for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.

  • Verify that a safety shower and eyewash station are accessible and in good working order.

  • Prepare all necessary equipment and reagents before handling the compound to minimize the duration of exposure.

  • Designate a specific area for handling this compound to contain potential spills.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or chemical-resistant suit.

  • Don two pairs of chemical-resistant gloves.

  • Wear chemical safety goggles and a face shield.

  • If required, wear a properly fitted respirator.

3. Handling and Experimental Procedure:

  • Conduct all work within the fume hood with the sash at the lowest practical height.

  • Use appropriate lab equipment (e.g., spatulas, glassware) to handle the chemical.

  • Avoid generating dust or aerosols.

  • Keep containers of this compound tightly sealed when not in use.

4. Decontamination and Cleaning:

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • Wipe down the work area within the fume hood.

  • Properly remove and dispose of contaminated PPE.

5. Waste Disposal:

  • All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Follow all institutional and local regulations for hazardous waste disposal.

Visualizing Safe Handling and Hazards

The following diagrams illustrate the logical workflow for safe chemical handling and the relationship between potential hazards and protective measures.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & Protocol Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) Prep->Eng_Controls Gather_Materials Gather Materials & PPE Eng_Controls->Gather_Materials Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Conduct_Exp Conduct Experiment in Fume Hood Don_PPE->Conduct_Exp Monitor Monitor for Spills or Exposure Conduct_Exp->Monitor Decon Decontaminate Work Area Monitor->Decon Doff_PPE Doff & Dispose of PPE Decon->Doff_PPE Waste Dispose of Hazardous Waste Doff_PPE->Waste

Caption: Workflow for the safe handling of hazardous chemicals.

Hazard_Protection_Diagram cluster_hazards Potential Hazards cluster_ppe Protective Measures (PPE) Inhalation Inhalation Respirator Respirator Inhalation->Respirator Skin_Contact Skin Contact Gloves_Suit Gloves & Chemical Suit Skin_Contact->Gloves_Suit Eye_Contact Eye Contact Goggles_Shield Goggles & Face Shield Eye_Contact->Goggles_Shield Ingestion Ingestion Hygiene Proper Hygiene & No Mouth Pipetting Ingestion->Hygiene

Caption: Relationship between hazards and protective equipment.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.

  • Waste Collection: All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and a description of the contents.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.